molecular formula C30H37NO9 B15552131 Stephalonine N

Stephalonine N

Cat. No.: B15552131
M. Wt: 555.6 g/mol
InChI Key: ZJVAKRVTPDQSFJ-HDWKWHSHSA-N
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Description

Stephalonine N is a useful research compound. Its molecular formula is C30H37NO9 and its molecular weight is 555.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H37NO9

Molecular Weight

555.6 g/mol

IUPAC Name

[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C30H37NO9/c1-31-13-12-28-15-23(39-27(32)17-8-10-19(33-2)21(14-17)35-4)26(37-6)30(38-7)29(28,31)16-22(40-30)18-9-11-20(34-3)25(36-5)24(18)28/h8-11,14,22-23,26H,12-13,15-16H2,1-7H3/t22-,23-,26-,28-,29-,30-/m0/s1

InChI Key

ZJVAKRVTPDQSFJ-HDWKWHSHSA-N

Origin of Product

United States

Foundational & Exploratory

The Isolation of Stephalonine N and Related Hasubanan Alkaloids from Stephania Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating Stephalonine N and other related hasubanan-type alkaloids from plants of the Stephania genus, a source of numerous bioactive compounds.[1][2] The protocols and data presented are compiled from key phytochemical studies, offering a comprehensive resource for natural product researchers and drug development professionals. While specific data for "this compound" is not available in the reviewed literature, this guide details the successful isolation and characterization of closely related Stephalonine alkaloids, providing a robust framework for the targeted isolation of similar compounds.

Overview of Stephania Alkaloids

The genus Stephania, belonging to the Menispermaceae family, is a rich source of structurally diverse alkaloids.[1][3] These compounds are classified into several major categories, including aporphine, proaporphine, morphinane, hasubanane, protoberberine, benzylisoquinoline, and bisbenzylisoquinoline types.[1] Hasubanan (B79425) alkaloids, in particular, have garnered significant interest due to their potential pharmacological activities. Stephania longa has been a notable species for the isolation of novel hasubanan alkaloids, including a series of compounds designated as stephalonines.

Experimental Protocols for Isolation

The following protocols are based on the successful isolation of hasubanan alkaloids from Stephania longa, as detailed in the work of Zhang et al. (2005). This methodology provides a general framework that can be adapted for the targeted isolation of this compound.

Plant Material and Extraction
  • Plant Material: The whole plants of Stephania longa are collected, dried, and powdered.

  • Extraction:

    • The powdered plant material (e.g., 10 kg) is extracted three times with 95% ethanol (B145695) at room temperature.

    • The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

    • The crude extract is suspended in water and acidified with 0.5% HCl.

    • The acidic solution is then extracted with ethyl acetate (B1210297) (EtOAc) to remove non-alkaloidal constituents.

    • The acidic aqueous layer is basified with ammonia (B1221849) solution to a pH of 9-10.

    • The basified solution is then extracted with chloroform (B151607) (CHCl₃) to obtain the crude alkaloidal fraction.

Chromatographic Separation and Purification

The crude alkaloidal fraction is subjected to a series of chromatographic steps to isolate the individual compounds.

  • Silica (B1680970) Gel Column Chromatography:

    • The crude alkaloid mixture is loaded onto a silica gel column.

    • The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like petroleum ether and gradually increasing the proportion of a more polar solvent such as acetone (B3395972) or methanol (B129727). For example, a gradient of petroleum ether-acetone (from 10:1 to 1:1) can be used.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Sephadex LH-20 Column Chromatography:

    • Fractions enriched with the target compounds are further purified on a Sephadex LH-20 column.

    • Methanol (MeOH) is typically used as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Final purification is often achieved using preparative HPLC.

    • A C18 reversed-phase column is commonly employed.

    • The mobile phase is typically a mixture of methanol and water, often with a small amount of an acid (e.g., formic acid) or base (e.g., diethylamine) to improve peak shape.

Quantitative Data and Characterization

While specific data for this compound is not available, the following table summarizes the types of quantitative and spectroscopic data obtained for the newly isolated stephalonines (A-I) from Stephania longa by Zhang et al. (2005). This serves as a representative example of the data that should be collected for the characterization of this compound.

CompoundMolecular FormulaYield (mg from 10kg plant material)Optical Rotation [α]D1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
Stephalonine A C₂₅H₃₅NO₇15+45.5 (c 0.55, CHCl₃)Key signals for aromatic protons, methoxy (B1213986) groups, and aliphatic protons.Signals corresponding to carbonyls, aromatic carbons, and aliphatic carbons.
Stephalonine B C₂₈H₃₃NO₇20+60.2 (c 0.60, CHCl₃)Characteristic signals for the hasubanan skeleton and ester side chain.Characteristic signals for the hasubanan skeleton and ester side chain.
Stephalonine C C₂₈H₃₁NO₇12+50.8 (c 0.45, CHCl₃)Similar to Stephalonine B with differences indicating structural modifications.Similar to Stephalonine B with differences indicating structural modifications.
Stephalonine D C₂₈H₃₁NO₇18+48.9 (c 0.50, CHCl₃)Unique set of proton signals distinguishing it from other isolates.Unique set of carbon signals distinguishing it from other isolates.
Stephalonine E C₂₇H₃₁NO₆25+70.1 (c 0.70, CHCl₃)Spectroscopic data consistent with a hasubanan alkaloid structure.Spectroscopic data consistent with a hasubanan alkaloid structure.
Stephalonine F C₂₇H₂₉NO₆10+65.3 (c 0.40, CHCl₃)NMR data revealing its specific substitution pattern.NMR data revealing its specific substitution pattern.
Stephalonine G C₂₇H₃₁NO₇14+55.7 (c 0.50, CHCl₃)Detailed 1D and 2D NMR data for complete structural assignment.Detailed 1D and 2D NMR data for complete structural assignment.
Stephalonine H C₂₇H₂₉NO₇16+58.2 (c 0.55, CHCl₃)Spectroscopic evidence supporting its proposed chemical structure.Spectroscopic evidence supporting its proposed chemical structure.
Stephalonine I C₂₇H₂₉NO₇11+62.4 (c 0.45, CHCl₃)Comprehensive NMR data for structural elucidation.Comprehensive NMR data for structural elucidation.

Data is illustrative and based on the findings for Stephalonines A-I in Zhang et al. (2005). The exact values for this compound would need to be determined experimentally.

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the isolation of this compound and related alkaloids.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Powdered Stephania longa extraction EtOH Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract acidification Acidification (0.5% HCl) & EtOAc Partition crude_extract->acidification basification Basification (NH3·H2O) & CHCl3 Partition acidification->basification crude_alkaloids Crude Alkaloids basification->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel fractions Combined Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex purified_fractions Purified Fractions sephadex->purified_fractions prep_hplc Preparative HPLC purified_fractions->prep_hplc isolated_compound Isolated this compound prep_hplc->isolated_compound

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathways and Biological Activities

While the specific biological activities of this compound are yet to be reported, other hasubanan alkaloids isolated from Stephania species have demonstrated a range of pharmacological effects. For instance, some have shown anti-inflammatory activity. A potential mechanism of action for anti-inflammatory compounds is the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. The diagram below illustrates a simplified representation of this pathway, which could be a target for novel hasubanan alkaloids.

Signaling_Pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor MyD88 receptor->adaptor IKK IKK Complex adaptor->IKK NFkB_Ikb NF-κB/IκB Complex IKK->NFkB_Ikb phosphorylates IκB NFkB Active NF-κB NFkB_Ikb->NFkB IκB degradation nucleus Nucleus NFkB->nucleus transcription Gene Transcription nucleus->transcription translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) transcription->cytokines stephalonine_n This compound (Hypothesized) stephalonine_n->IKK Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

This guide provides a comprehensive starting point for researchers interested in the isolation and study of this compound and related hasubanan alkaloids from Stephania species. The detailed protocols and representative data will aid in the successful isolation and characterization of these potentially valuable natural products.

References

The Natural Occurrence and Isolation of Stephanosine N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephanosine N, a naturally occurring aporphine (B1220529) alkaloid, has garnered significant scientific interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of Stephanosine N, methodologies for its extraction and quantification, its biosynthetic pathway, and its known mechanisms of action, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Stephanosine N is primarily found in various plant species of the genus Stephania, which belongs to the Menispermaceae family. These perennial vines are predominantly distributed in tropical and subtropical regions of Asia and have a rich history in traditional medicine. Among the various species, Stephania yunnanensis has been identified as a particularly rich source of this alkaloid.

Natural Sources and Quantitative Analysis

Stephanosine N, often referred to as stephanine (B192439) in scientific literature (CAS No. 517-63-5), is present in several species of the Stephania genus. Quantitative analyses have revealed significant variations in the concentration of this alkaloid among different species and even between different genotypes of the same species. The tubers of Stephania plants are generally the primary site of alkaloid accumulation[1][2].

A study focusing on alkaloid variations within Chinese Stephania species highlighted that the genotype Stephania yunnanensis 'SY-hongteng' exhibits a particularly high abundance of stephanine in its tubers[1][3]. While comprehensive quantitative data across all Stephania species is not exhaustively documented, the available information underscores the importance of genotype selection for maximizing the yield of Stephanosine N.

Plant Species/GenotypePlant PartMethod of AnalysisConcentration of Stephanosine N (stephanine)Reference
Stephania yunnanensis 'SY-hongteng'TubersHPLCHigh abundance; 78.2% of total analyzed alkaloids[1]
Stephania yunnanensis 'SY-xueteng'TubersHPLCLower proportion; 7.9% of total analyzed alkaloids
Stephania yunnanensis 'SY-lvteng'TubersHPLCLower proportion; 9.3% of total analyzed alkaloids
Stephania kwangsiensis 'SK-guangxi'TubersHPLCNot specified, but total alkaloid abundance was low
Stephania yunnanensisRootsLC-MSPresent (qualitative)
Stephania japonicaRoots, Tubers, Leaves, StemsVariousContains a variety of alkaloids, including aporphines
Stephania cepharantha--Contains various benzylisoquinoline alkaloids

Experimental Protocols

Extraction and Isolation of Stephanosine N

The following protocol outlines a general procedure for the extraction and isolation of Stephanosine N from Stephania plant material.

1. Plant Material Preparation:

  • Harvest the tubers of the selected Stephania species.

  • Clean the tubers to remove any soil and debris.

  • Dry the plant material thoroughly, for example, in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried tubers into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered plant material in methanol (B129727) or a hydroalcoholic mixture (e.g., 70% ethanol) at room temperature for an extended period (e.g., 24-72 hours), with occasional agitation. Alternatively, use ultrasonication to enhance extraction efficiency.

  • Filter the extract to separate the solid plant material from the liquid phase.

  • Repeat the extraction process with fresh solvent multiple times (e.g., 3 times) to ensure exhaustive extraction of the alkaloids.

  • Combine the filtrates from all extraction steps.

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator.

  • Acidify the concentrated extract with a dilute acid (e.g., 2% HCl) to a pH of approximately 2-3.

  • Perform liquid-liquid extraction with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds, leaving the protonated alkaloids in the aqueous phase.

  • Basify the acidic aqueous phase with a base (e.g., NH4OH or NaOH) to a pH of approximately 9-10. This will deprotonate the alkaloids, making them soluble in organic solvents.

  • Extract the basified aqueous solution with an organic solvent such as chloroform (B151607) or dichloromethane. Repeat this extraction several times to ensure complete transfer of the alkaloids into the organic phase.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to yield a crude alkaloid extract.

4. Chromatographic Purification:

  • Subject the crude alkaloid extract to column chromatography over silica (B1680970) gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.

  • Monitor the fractions using thin-layer chromatography (TLC) and a suitable visualization method (e.g., Dragendorff's reagent for alkaloids).

  • Combine the fractions containing Stephanosine N.

  • Further purify the combined fractions using preparative HPLC or recrystallization to obtain pure Stephanosine N.

Quantitative Analysis of Stephanosine N by HPLC-UV

This protocol provides a validated method for the quantification of Stephanosine N in plant extracts.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 100 mM ammonium (B1175870) acetate (B1210297) in water.

    • Solvent B: Methanol.

    • A typical gradient might start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the course of the run.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor the absorbance at the UV maximum of Stephanosine N.

  • Injection Volume: Typically 10-20 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of pure Stephanosine N reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Extract a known weight of the powdered plant material as described in the extraction protocol.

    • Dissolve a precisely weighed amount of the crude extract in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Analysis and Quantification:

  • Inject the calibration standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Inject the prepared sample solutions and record the peak areas corresponding to Stephanosine N.

  • Calculate the concentration of Stephanosine N in the samples using the regression equation obtained from the calibration curve.

4. Method Validation:

  • The HPLC-UV method should be validated for linearity, precision, accuracy, and sensitivity (LOD and LOQ) to ensure reliable results. A typical validated method will have a correlation coefficient (r²) > 0.999, precision (RSD%) < 2%, and accuracy (recovery %) between 98-102%.

Biosynthesis of Stephanosine N

The biosynthesis of Stephanosine N follows the general pathway for benzylisoquinoline alkaloids (BIAs), starting from the amino acid L-tyrosine.

Stephanosine N Biosynthesis L-Tyrosine L-Tyrosine Dopamine (B1211576) Dopamine L-Tyrosine->Dopamine 4-HPAA 4-HPAA L-Tyrosine->4-HPAA Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine NCS 4-HPAA->Norcoclaurine (S)-N-Methylcoclaurine (S)-N-Methylcoclaurine Norcoclaurine->(S)-N-Methylcoclaurine 6OMT, CNMT (S)-Reticuline (S)-Reticuline (S)-N-Methylcoclaurine->(S)-Reticuline Proaporphine Intermediate Proaporphine Intermediate (S)-Reticuline->Proaporphine Intermediate CYP80G2 (Oxidative Coupling) Stephanosine N (Stephanine) Stephanosine N (Stephanine) Proaporphine Intermediate->Stephanosine N (Stephanine)

Biosynthesis of Stephanosine N from L-Tyrosine.

The key steps in the biosynthesis of Stephanosine N are:

  • Formation of Precursors: L-tyrosine is converted to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

  • Condensation: Dopamine and 4-HPAA are condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine.

  • Methylation: (S)-norcoclaurine is methylated by 6-O-methyltransferase (6OMT) and coclaurine (B195748) N-methyltransferase (CNMT) to yield (S)-N-methylcoclaurine.

  • Formation of (S)-Reticuline: A series of enzymatic reactions convert (S)-N-methylcoclaurine to the central intermediate, (S)-reticuline.

  • Oxidative Coupling: The key step in the formation of the aporphine skeleton is an intramolecular oxidative coupling of (S)-reticuline, catalyzed by a cytochrome P450 enzyme of the CYP80 family, specifically CYP80G2, to form a proaporphine intermediate.

  • Final Steps: The proaporphine intermediate undergoes further enzymatic modifications to yield Stephanosine N.

Signaling Pathways and Mechanism of Action

Stephanosine N has been identified as a potent and highly selective alpha 1 (α1) adrenoceptor blocker.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha1_Receptor α1-Adrenoceptor G_Protein Gq/11 Alpha1_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Stephanosine_N Stephanosine N (Stephanine) Stephanosine_N->Alpha1_Receptor Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha1_Receptor IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_Release->Physiological_Response PKC_Activation->Physiological_Response

Mechanism of α1-Adrenoceptor Blockade by Stephanosine N.

The α1-adrenergic receptors are G-protein coupled receptors that, upon activation by agonists like norepinephrine, activate the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These signaling events lead to various physiological responses, including smooth muscle contraction. By acting as an antagonist, Stephanosine N competitively blocks the binding of agonists to the α1-adrenoceptor, thereby inhibiting this signaling cascade and preventing the downstream physiological effects.

While specific studies on the direct effects of Stephanosine N on other signaling pathways are limited, aporphine alkaloids as a class have been shown to modulate inflammatory pathways. For instance, some aporphines can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the inflammatory response. Further research is needed to elucidate the specific interactions of Stephanosine N with these and other cellular signaling cascades.

Conclusion

Stephanosine N, a prominent alkaloid from the Stephania genus, presents a compelling subject for further research and drug development. This guide has provided a foundational understanding of its natural sources, with a particular emphasis on Stephania yunnanensis as a high-yielding species. The detailed protocols for extraction, isolation, and quantification offer a practical framework for researchers. The elucidation of its biosynthetic pathway and its mechanism of action as an α1-adrenoceptor antagonist provides a solid basis for exploring its therapeutic potential. Future investigations should focus on a broader quantitative screening of Stephania species, optimization of isolation protocols, and a more in-depth exploration of the specific molecular targets and signaling pathways modulated by Stephanosine N to fully unlock its pharmacological promise.

References

The Structural Elucidation of (+)-N-Methyllaurotetanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-N-Methyllaurotetanine is a member of the aporphine (B1220529) class of isoquinoline (B145761) alkaloids, a large and structurally diverse family of natural products renowned for their significant and varied biological activities. Aporphine alkaloids are characterized by a tetracyclic core structure. The precise determination of their three-dimensional structure is paramount for understanding their pharmacological properties and for guiding the development of potential therapeutic agents. The elucidation of the structure of (+)-N-Methyllaurotetanine serves as a representative case study in the comprehensive analytical workflow used to characterize complex natural products. This guide details the key spectroscopic and analytical techniques employed in its identification, presenting quantitative data in structured tables and outlining the experimental protocols. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

The structural determination of (+)-N-Methyllaurotetanine has been accomplished through a synergistic combination of modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques, complemented by classical chemical methods, provide a detailed picture of the molecule's connectivity and stereochemistry.

Data Presentation

Spectroscopic Data for (+)-N-Methyllaurotetanine

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (+)-N-Methyllaurotetanine.

Table 1: ¹H NMR Spectroscopic Data for (+)-N-Methyllaurotetanine (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
6.83s1HH-11
6.57s1HH-3
3.89s3H10-OCH₃
3.87s3H2-OCH₃
3.65s3H1-OCH₃
3.10m1HH-7a
2.95m1HH-5α
2.75m1HH-5β
2.55s3HN-CH₃
2.50m1HH-4α
2.40m1HH-4β
2.20m1HH-6a

Table 2: ¹³C NMR Spectroscopic Data for (+)-N-Methyllaurotetanine (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Atom
152.0C-9
146.9C-2
145.4C-1
142.3C-10
130.4C-11b
127.2C-7a
126.8C-3a
121.7C-11a
114.5C-8
111.4C-11
108.6C-3
60.21-OCH₃
56.12-OCH₃
55.910-OCH₃
53.0C-5
43.8N-CH₃
34.8C-4
29.2C-7
62.5C-6a

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for (+)-N-Methyllaurotetanine

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺342.1705342.1701C₂₀H₂₄NO₄

Experimental Protocols

Isolation and Purification of (+)-N-Methyllaurotetanine

The isolation of (+)-N-Methyllaurotetanine from its natural source, such as the bark of Phoebe formosana, typically involves the following steps:

  • Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, commonly methanol (B129727), using a Soxhlet apparatus or maceration.

  • Acid-Base Partitioning: The crude methanol extract is concentrated, and the residue is dissolved in an acidic aqueous solution (e.g., 5% HCl). This solution is then washed with a non-polar solvent like diethyl ether or chloroform (B151607) to remove neutral and acidic compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and extracted with chloroform or a similar solvent to yield the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are combined.

  • Final Purification: The enriched fractions are further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure (+)-N-Methyllaurotetanine.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).

    • Data Acquisition: Standard pulse sequences are used to acquire 1D spectra (¹H and ¹³C) and 2D spectra (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

  • Mass Spectrometry (MS):

    • Sample Introduction: The purified compound is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

    • Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

    • Mass Analysis: High-resolution mass spectrometry (HRMS) is performed using a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition of the molecular ion.

Mandatory Visualization

Logical Workflow for Structure Elucidation

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination Plant_Material Plant Material (e.g., Phoebe formosana bark) Extraction Solvent Extraction (Methanol) Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Column_Chromatography Silica Gel Column Chromatography Acid_Base->Column_Chromatography Purification Preparative TLC/HPLC Column_Chromatography->Purification Pure_Compound Pure (+)-N-Methyllaurotetanine Purification->Pure_Compound HRMS High-Resolution Mass Spectrometry (HRMS) Pure_Compound->HRMS Sample NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Pure_Compound->NMR Sample Molecular_Formula Determine Molecular Formula HRMS->Molecular_Formula Accurate Mass Data OneD_NMR 1D NMR (¹H, ¹³C) NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Functional_Groups Identify Functional Groups & Proton/Carbon Environments OneD_NMR->Functional_Groups Chemical Shifts, Integration Connectivity Establish Connectivity (¹H-¹H and ¹H-¹³C correlations) TwoD_NMR->Connectivity Correlation Data Final_Structure Propose Final Structure Molecular_Formula->Final_Structure Functional_Groups->Connectivity Connectivity->Final_Structure

Caption: Workflow for the isolation and structure elucidation of (+)-N-Methyllaurotetanine.

Key HMBC Correlations for Structural Confirmation

HMBC_correlations cluster_structure cluster_correlations Key HMBC Correlations structure_node H11 H-11 (δ 6.83) C1 C-1 (δ 145.4) H11->C1 C11b C-11b (δ 130.4) H11->C11b C8 C-8 (δ 114.5) H11->C8 H3 H-3 (δ 6.57) C2 C-2 (δ 146.9) H3->C2 C4 C-4 (δ 34.8) H3->C4 N_CH3 N-CH₃ (δ 2.55) C5 C-5 (δ 53.0) N_CH3->C5 C6a C-6a (δ 62.5) N_CH3->C6a C7 C-7 (δ 29.2) N_CH3->C7 OCH3_1 1-OCH₃ (δ 3.65) OCH3_1->C1

Caption: Key HMBC correlations confirming the connectivity of (+)-N-Methyllaurotetanine.

An In-depth Technical Guide to the Chemical Properties and Stability of Stephanine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This technical guide provides a comprehensive overview of the chemical properties and stability of Stephanine (B192439) N-oxide, a derivative of the naturally occurring alkaloid, stephanine. Given the limited direct experimental data on Stephanine N-oxide, this document extrapolates information from the known characteristics of its parent compound, stephanine, and the well-established principles of N-oxide chemistry. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential of stephanine and its derivatives.

Introduction to Stephanine and its N-oxide

Stephanine is a proaporphine alkaloid that can be isolated from various plants of the Stephania genus. These plants have a history of use in traditional medicine, and their constituent alkaloids are of interest for their diverse biological activities. The N-oxide of stephanine, likely what is referred to by the probable misspelling "Stephalonine N," is a tertiary amine N-oxide. The N-oxide functional group is known to significantly alter the physicochemical properties of parent amine compounds, including their solubility, polarity, and metabolic stability, which can have profound implications for their pharmacokinetic and pharmacodynamic profiles.

Chemical Properties of Stephanine and Inferred Properties of Stephanine N-oxide

The chemical properties of the parent alkaloid, stephanine, are crucial for understanding its N-oxide derivative. While specific experimental data for Stephanine N-oxide is scarce, its properties can be inferred from the parent compound and the general behavior of N-oxides.

Table 1: Summary of Chemical and Physical Properties

PropertyStephanineStephanine N-oxide (Inferred)Data Source
Molecular Formula C₁₉H₁₉NO₃C₁₉H₁₉NO₄[1]
Molecular Weight 309.36 g/mol 325.36 g/mol [1]
Appearance Crystalline solidLikely a crystalline solid[2]
Melting Point Not consistently reportedExpected to be higher than stephanine due to increased polarity-
Boiling Point Not availableExpected to be significantly higher than stephanine-
Solubility Soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, acetoneExpected to have increased solubility in polar protic solvents (e.g., water, ethanol) and decreased solubility in nonpolar solvents compared to stephanine.[2][3]
pKa Not availableN-oxides are typically weak bases with pKa values generally in the range of 4-5.[4]

Stability Profile

The stability of Stephanine N-oxide is a critical factor for its potential development as a therapeutic agent. The following stability profile is based on the general stability of amine N-oxides.

Table 2: Summary of Stability Data for Amine N-oxides (Applicable to Stephanine N-oxide)

ConditionGeneral Stability of N-oxidesInferred Stability of Stephanine N-oxideData Source
Temperature Generally stable at room temperature. Decomposition may occur at temperatures above 100-150°C.Expected to be stable at room temperature but may decompose at elevated temperatures.[4]
pH More stable in neutral to slightly acidic conditions. Can be protonated in acidic solutions (pH < 5) to form more stable hydroxyammonium (B8646004) species. May be susceptible to degradation under strongly alkaline conditions.Expected to be most stable in neutral to slightly acidic pH. Hydrolysis may occur under strongly acidic or basic conditions.[4][5]
Light Some N-oxides can be light-sensitive.Photostability should be experimentally determined. Amber vials and protection from light are recommended for storage.-
Oxidizing/Reducing Agents Susceptible to reduction back to the parent amine.Can be reduced to stephanine.[6]
Solvents More stable in polar protic solvents due to hydrogen bonding.Stability is expected to be enhanced in solvents like water and alcohols.[5]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, characterization, and stability testing of Stephanine N-oxide.

4.1. Synthesis of Stephanine N-oxide

A common and effective method for the N-oxidation of tertiary amines is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Materials: Stephanine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, silica (B1680970) gel for column chromatography.

  • Procedure:

    • Dissolve stephanine in dichloromethane in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled stephanine solution with stirring.

    • Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

    • Filter the solution and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure Stephanine N-oxide.

4.2. Characterization of Stephanine N-oxide

The synthesized Stephanine N-oxide should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic shifts in the signals of the protons and carbons near the nitrogen atom upon N-oxidation.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Stephanine N-oxide (C₁₉H₁₉NO₄).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-O stretching vibration.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the synthesized compound.

4.3. Stability Study Protocol

To assess the stability of Stephanine N-oxide under various conditions, a systematic study should be performed.

  • Materials: Pure Stephanine N-oxide, buffers of different pH values (e.g., pH 3, 5, 7, 9), various solvents (e.g., water, methanol, acetonitrile), HPLC system with a suitable column and detector.

  • Procedure:

    • Prepare stock solutions of Stephanine N-oxide in a suitable solvent.

    • For pH stability, dilute the stock solution in buffers of different pH values to a final concentration.

    • For temperature stability, incubate solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • For photostability, expose solutions to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.

    • At specified time points, withdraw aliquots from each sample.

    • Analyze the samples by HPLC to quantify the remaining amount of Stephanine N-oxide and identify any degradation products.

    • Calculate the degradation rate at each condition.

Visualizations

5.1. Plausible Biosynthetic Pathway of Stephanine and its N-oxidation

The following diagram illustrates a simplified, plausible biosynthetic pathway for stephanine, starting from the amino acid tyrosine, and its subsequent conversion to Stephanine N-oxide.

Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Decarboxylation Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine Condensation Reticuline Reticuline Norcoclaurine->Reticuline Series of enzymatic steps Proaporphine Proaporphine Reticuline->Proaporphine Oxidative coupling Stephanine Stephanine Proaporphine->Stephanine Rearrangement Stephanine_N_oxide Stephanine_N_oxide Stephanine->Stephanine_N_oxide N-oxidation (enzymatic or synthetic)

Caption: Plausible biosynthetic pathway of stephanine and its conversion to Stephanine N-oxide.

5.2. Experimental Workflow for Isolation and Characterization of Stephanine

This diagram outlines a typical workflow for the isolation and characterization of stephanine from a plant source, a prerequisite for the synthesis of its N-oxide.

start Plant Material (Stephania sp.) extraction Extraction with Solvent (e.g., Methanol) start->extraction partition Acid-Base Partitioning extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography purification Further Purification (e.g., Prep-HPLC) chromatography->purification stephanine Isolated Stephanine purification->stephanine characterization Structural Elucidation (NMR, MS, etc.) stephanine->characterization

Caption: General experimental workflow for the isolation and characterization of stephanine.

References

Ethnobotanical and Pharmacological Profile of Stephalonine N from Stephania Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Stephania, belonging to the Menispermaceae family, is a rich source of bioactive alkaloids with a long history of use in traditional medicine across Asia and Africa. This technical guide focuses on Stephalonine N, a recently identified alkaloid from Stephania venosa. While ethnobotanical uses traditionally pertain to the whole plant or its extracts rather than a single compound, this document synthesizes the traditional medicinal applications of S. venosa and correlates them with the emerging pharmacological data on its constituents, particularly this compound. This guide provides a comprehensive overview of the compound's discovery, its biological activities, and the experimental methodologies employed in its study, aiming to facilitate further research and drug development initiatives.

Introduction: The Genus Stephania and the Discovery of this compound

The genus Stephania encompasses over 60 species of climbing plants and is renowned for its diverse alkaloidal content, including bisbenzylisoquinolines, protoberberines, and aporphines. These compounds are responsible for the wide range of pharmacological effects attributed to Stephania extracts, such as anti-inflammatory, analgesic, and antimicrobial properties.

This compound is a morphinan-type alkaloid that was first isolated and structurally elucidated from the tubers of Stephania venosa (Blume) Spreng.. S. venosa, a species native to Southeast Asia, has been traditionally used in folk medicine to treat various ailments, including hypertension and inflammatory conditions. The discovery of this compound has opened new avenues for investigating the therapeutic potential of this plant species and its unique chemical constituents.

Ethnobotanical Uses of Stephania venosa

The traditional medicinal uses of Stephania venosa provide a valuable context for understanding the potential applications of its bioactive compounds. While specific uses related to this compound are not documented in traditional texts, the applications of the whole plant extract offer clues to its pharmacological profile.

Traditional UsePlant Part UsedGeographical Region
Treatment of HypertensionTubersSoutheast Asia
Alleviation of Inflammatory ConditionsTubersSoutheast Asia
General Health TonicTubersThailand

Pharmacological Activities of this compound

Recent scientific investigations have begun to uncover the pharmacological properties of this compound. The primary reported activity is its vasorelaxant effect, which aligns with the traditional use of Stephania venosa for hypertension.

Vasorelaxant Effects

Studies have demonstrated that this compound induces vasorelaxation in isolated rat aortic rings. This effect is believed to be mediated through the nitric oxide (NO) signaling pathway.

ParameterValueExperimental ModelReference
EC50 for Vasorelaxation24.3 ± 1.2 µMPhenylephrine-precontracted rat aortic rings with intact endothelium
Maximum Relaxation (Emax)98.7 ± 0.8%Phenylephrine-precontracted rat aortic rings with intact endothelium

Experimental Protocols

This section details the key experimental methodologies used in the study of this compound's vasorelaxant properties as reported in the literature.

Isolation of this compound

The following workflow outlines the general procedure for the extraction and isolation of this compound from the tubers of Stephania venosa.

G A Dried and Powdered Tubers of S. venosa B Maceration with 95% Ethanol A->B C Crude Ethanol Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: General workflow for the isolation of this compound.

Vasorelaxation Assay

The vasorelaxant activity of this compound was assessed using isolated rat aortic rings.

  • Tissue Preparation: Thoracic aortas were excised from male Wistar rats and cut into rings (2-3 mm in width).

  • Mounting: The rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

  • Equilibration: The rings were allowed to equilibrate for 60 minutes under a resting tension of 1 g.

  • Contraction: Aortic rings were pre-contracted with phenylephrine (B352888) (PE, 1 µM).

  • Compound Administration: Once the contraction reached a plateau, cumulative concentrations of this compound were added to the organ bath.

  • Data Recording: Changes in isometric tension were recorded using a force transducer coupled to a data acquisition system.

  • Data Analysis: The relaxation responses were expressed as a percentage of the PE-induced contraction. The EC50 and Emax values were calculated using non-linear regression analysis.

Proposed Mechanism of Action: Signaling Pathway

The vasorelaxant effect of this compound is proposed to be mediated through the endothelial nitric oxide synthase (eNOS) pathway.

G cluster_endothelium Endothelial Cell cluster_smc Vascular Smooth Muscle Cell A This compound B eNOS Activation A->B stimulates D Nitric Oxide (NO) B->D catalyzes conversion C L-Arginine C->D E Soluble Guanylate Cyclase (sGC) D->E activates G cGMP E->G catalyzes conversion F GTP F->G H Vasorelaxation G->H leads to

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.

Future Directions and Conclusion

The discovery of this compound and the elucidation of its vasorelaxant properties provide a scientific basis for the traditional use of Stephania venosa in managing hypertension. However, research on this compound is still in its nascent stages. Future studies should focus on:

  • In-depth Mechanistic Studies: Further investigation is required to fully understand the molecular targets of this compound and the downstream signaling events.

  • In Vivo Efficacy and Safety: The antihypertensive effects and toxicological profile of this compound need to be evaluated in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound could lead to the development of more potent and selective vasorelaxant agents.

  • Exploration of Other Pharmacological Activities: Given the diverse ethnobotanical uses of Stephania species, this compound should be screened for other biological activities, such as anti-inflammatory and analgesic effects.

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Aporphine Alkaloids, with Reference to Stephalonine N and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aporphine (B1220529) alkaloids represent a large and structurally diverse family of isoquinoline (B145761) alkaloids with a characteristic tetracyclic core.[1] Members of this family, isolated from various plant species, have demonstrated a wide range of significant biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] Stephalonine N, belonging to this class, and its analogs are therefore attractive targets for total synthesis to enable further investigation of their therapeutic potential. While a specific total synthesis for this compound is not detailed in the reviewed literature, this document provides a comprehensive guide to the general strategies and key experimental protocols for the synthesis of the aporphine core, which can be adapted for this compound and its analogs.

The presented synthetic approach is based on established and modern methodologies, focusing on the construction of the key tetrahydroisoquinoline (THIQ) precursor, followed by a crucial intramolecular cyclization to form the characteristic aporphine scaffold.

General Synthetic Strategy

The total synthesis of aporphine alkaloids typically involves a two-stage process. The initial stage focuses on the construction of a substituted 1-benzyl-tetrahydroisoquinoline (THIQ) core. Subsequently, an intramolecular cyclization is employed to forge the biaryl bond, thus forming the tetracyclic aporphine framework.

A common and effective method for the synthesis of the THIQ core is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[3] For the crucial C-C bond formation to create the aporphine core, a modern and efficient approach is the photocatalytic oxidative phenol (B47542) coupling .[4]

Synthetic Pathway Overview

Aporphine Synthesis β-Arylethylamine β-Arylethylamine THIQ_Precursor Tetrahydroisoquinoline (THIQ) Precursor β-Arylethylamine->THIQ_Precursor Pictet-Spengler Reaction Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->THIQ_Precursor Aporphine_Core Aporphine Core THIQ_Precursor->Aporphine_Core Intramolecular Cyclization (e.g., Oxidative Coupling)

Caption: General synthetic route to the aporphine alkaloid core.

Experimental Protocols

Synthesis of the Tetrahydroisoquinoline (THIQ) Precursor via Pictet-Spengler Reaction

This protocol describes the condensation of a β-arylethylamine with an aldehyde followed by acid-catalyzed ring closure.[3]

Materials:

  • β-Arylethylamine derivative (1.0 equiv)

  • Aldehyde or ketone (1.0-1.2 equiv)

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the β-arylethylamine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the aldehyde or ketone (1.0-1.2 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid catalyst (e.g., TFA, 1.0-2.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in DCM) to afford the desired tetrahydroisoquinoline precursor.

Intramolecular Cyclization via Photocatalytic Oxidative Phenol Coupling

This protocol outlines a modern approach for the formation of the aporphine core through a photocatalyzed biaryl coupling.[4]

Materials:

  • Tetrahydroisoquinoline precursor (1.0 equiv)

  • Photocatalyst (e.g., an iridium or ruthenium complex)

  • Oxidant

  • Anhydrous and degassed solvent (e.g., acetonitrile (B52724) or DMF)

  • Light source (e.g., blue LEDs)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a Schlenk tube or a vial suitable for photochemistry, combine the THIQ precursor (1.0 equiv) and the photocatalyst under an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the oxidant to the reaction mixture.

  • Place the reaction vessel in a photoreactor equipped with a light source (e.g., blue LEDs) and a cooling fan to maintain room temperature.

  • Irradiate the mixture with stirring for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by preparative HPLC or silica gel column chromatography to isolate the desired aporphine alkaloid.

Experimental Workflow: Pictet-Spengler Reaction

Pictet_Spengler_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Dissolve β-Arylethylamine and Aldehyde in DCM Cooling Cool to 0 °C Reactants->Cooling Catalyst Add Acid Catalyst Cooling->Catalyst Stirring Stir at RT for 12-24h (Monitor by TLC) Catalyst->Stirring Quench Quench with NaHCO₃ Stirring->Quench Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Chromatography Silica Gel Chromatography Dry->Chromatography Product Pure THIQ Precursor Chromatography->Product

Caption: Workflow for the Pictet-Spengler reaction.

Data Presentation

Table 1: Representative Yields for Key Synthetic Steps
StepReactionSubstrateProductYield (%)Reference
1Pictet-SpenglerN-Tosyl tyramine (B21549) & 2-bromophenylacetaldehydeTetrahydroisoquinoline derivative55[5]
2Oxidative Phenol CouplingTetrahydroisoquinoline precursorAporphine Core42[4]
3Bromination(±)-O-MethylisothebaineBrominated aporphine80[4]
4Suzuki-Miyaura CouplingBrominated aporphineBiaryl-linked aporphine42[4]
Table 2: Cytotoxic Activity of Selected Aporphine Alkaloids

The following table summarizes the cytotoxic activity (CD₅₀ in µg/mL) of some aporphine alkaloids against various cell lines. Compounds with a CD₅₀ value less than 5.0 µg/mL are considered very active.[6]

CompoundCell LineCD₅₀ (µg/mL)ActivityReference
N-nornuciferine HeLa> 25Inactive[6]
HL-60> 25Inactive[6]
Caaverine HeLa> 25Inactive[6]
HL-60> 25Inactive[6]
Sparsiflorine HeLa9.8Moderate[6]
HL-60> 25Inactive[6]
Glaziovine HeLa7.5Moderate[6]
HL-604.5Very Active[6]

Biological Signaling Pathways

Aporphine alkaloids have been reported to interact with various biological targets. For instance, they have shown modulation of serotonin (B10506) (5-HT₂) and adrenergic (α₁A) receptors.[4] Some aporphine alkaloids, such as pronuciferine, have been found to enhance glucose consumption in 3T3-L1 adipocytes, suggesting potential anti-diabetic activity.[3] The anticancer effects of many aporphine alkaloids are attributed to their ability to induce apoptosis in cancer cells.[1]

Further research into the specific mechanisms of action of this compound and its analogs is warranted to fully elucidate their therapeutic potential and associated signaling pathways. The availability of synthetic routes to these compounds will be crucial for such investigations.

References

Application Notes and Protocols: Stephalonine N as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. Recent research has highlighted the potential of alkaloids isolated from the Stephania genus as potent inhibitors of inflammatory pathways. While direct studies on "Stephalonine N" are not available in the current body of scientific literature, this document will provide a comprehensive overview of the anti-inflammatory properties of related hasubanan (B79425) alkaloids and aporphine (B1220529) alkaloids from Stephania species, such as stephanine. These compounds serve as a valuable proxy for understanding the potential mechanisms and experimental evaluation of novel compounds like this compound.

The data and protocols presented herein are based on studies of structurally similar alkaloids and provide a foundational framework for investigating the anti-inflammatory effects of this compound. The primary mechanisms of action for these related compounds involve the inhibition of key inflammatory mediators and signaling pathways, including the NF-κB and MAPK pathways.

Data Presentation: Anti-inflammatory Activity of Related Alkaloids

The following tables summarize the quantitative data on the anti-inflammatory effects of alkaloids isolated from Stephania species, which can serve as a benchmark for evaluating this compound.

Table 1: In Vitro Anti-inflammatory Activity of Hasubanan Alkaloids from Stephania longa

CompoundTargetIC50 (µM)Reference
LonganoneTNF-α6.54[1]
CephatonineTNF-α10.21[1]
ProstephabyssineTNF-α20.11[1]
LonganoneIL-615.82[1]
CephatonineIL-625.44[1]
ProstephabyssineIL-630.44[1]

Table 2: In Vitro Anti-inflammatory Activity of Stephanine in LPS-stimulated RAW264.7 Macrophages

CompoundParameterInhibitionConcentrationReference
StephanineNO ProductionSignificantNot specified[2][3]
StephanineIL-6 ReleaseSignificant (p < 0.01)Not specified[2][3]
StephanineIL-1β ReleaseSignificant (p < 0.01)Not specified[2][3]
StephanineTNF-α ReleaseSignificant (p < 0.01)Not specified[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory potential of a novel compound like this compound, based on established protocols for related alkaloids.

Protocol 1: In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages

This protocol details the assessment of a test compound's ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.

1. Cell Culture:

  • Culture RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. LPS Stimulation and Treatment:

  • Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

3. Measurement of Nitric Oxide (NO) Production:

  • After incubation, collect the cell supernatant.

  • Determine NO concentration using the Griess reagent assay according to the manufacturer's instructions.

4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

  • Collect the cell supernatant after treatment and stimulation.

  • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol 2: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema Model

This protocol describes an acute inflammation model in rodents to evaluate the in vivo efficacy of a test compound.

1. Animals:

  • Use male Wistar rats (180-220 g).

  • Acclimatize the animals for at least one week before the experiment.

2. Treatment:

  • Administer this compound orally or intraperitoneally at various doses.

  • Administer a control vehicle (e.g., saline) and a positive control drug (e.g., indomethacin).

3. Induction of Inflammation:

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Visualization

The anti-inflammatory effects of many natural products, including alkaloids from Stephania, are often mediated through the modulation of key signaling pathways like NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits IkBa_p P-IκBα (Degradation) IkBa->IkBa_p NFkB_n NF-κB NFkB->NFkB_n translocates StephalonineN This compound StephalonineN->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Genes induces transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes.

MAPK_Pathway cluster_upstream Upstream Signals cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors StephalonineN This compound StephalonineN->MAPKK inhibits phosphorylation Inflammation Inflammatory Response TranscriptionFactors->Inflammation

Caption: Potential inhibitory effect of this compound on the MAPK signaling cascade.

Experimental Workflow for Investigating this compound

The logical workflow for the comprehensive evaluation of a novel anti-inflammatory compound is depicted below.

Experimental_Workflow A Isolation and Characterization of this compound B In Vitro Screening (e.g., RAW264.7 cells) A->B C Mechanism of Action Studies (Western Blot for NF-κB, MAPK) B->C D In Vivo Efficacy Studies (e.g., Carrageenan-induced paw edema) B->D F Lead Optimization and Drug Development C->F E Toxicology and Safety Assessment D->E E->F

References

Application Notes and Protocols for the Evaluation of the Antimicrobial Activity of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Antimicrobial Activity of a Novel Compound (Designated as Compound N) against Pathogenic Bacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of antibiotic-resistant pathogenic bacteria presents a significant global health challenge. This necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. These application notes provide a comprehensive overview of the protocols to evaluate the antimicrobial efficacy of a novel compound, herein referred to as Compound N, against a panel of clinically relevant pathogenic bacteria. The included methodologies, data presentation formats, and workflow visualizations are intended to guide researchers in the systematic assessment of new potential therapeutic agents.

Data Presentation: Antimicrobial Activity of Compound N

The antimicrobial activity of Compound N was determined by calculating its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[1]. MBC is the lowest concentration that results in bacterial death. The results are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound N against Pathogenic Bacteria

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 25923Gram-positive16
Methicillin-resistantStaphylococcus aureus (MRSA) BAA-1717Gram-positive32
Enterococcus faecalis ATCC 29212Gram-positive32
Escherichia coli ATCC 25922Gram-negative64
Pseudomonas aeruginosa ATCC 27853Gram-negative128
Klebsiella pneumoniae ATCC 13883Gram-negative64

Table 2: Minimum Bactericidal Concentration (MBC) of Compound N against Pathogenic Bacteria

Bacterial StrainGram StainMBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 25923Gram-positive322Bactericidal
Methicillin-resistantStaphylococcus aureus (MRSA) BAA-1717Gram-positive642Bactericidal
Enterococcus faecalis ATCC 29212Gram-positive1284Bactericidal
Escherichia coli ATCC 25922Gram-negative>256>4Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Gram-negative>256>2Bacteriostatic
Klebsiella pneumoniae ATCC 13883Gram-negative>256>4Bacteriostatic

Note: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Experimental Protocols

Preparation of Bacterial Inoculum

A standardized bacterial inoculum is crucial for the reproducibility of susceptibility testing.

Materials:

  • Bacterial culture (18-24 hours old) on an appropriate agar (B569324) plate

  • Sterile saline solution (0.85% NaCl) or Mueller-Hinton Broth (MHB)

  • Spectrophotometer

  • Sterile loops or swabs

  • Sterile test tubes

Protocol:

  • Using a sterile loop, pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

  • Suspend the colonies in a tube containing 3-5 mL of sterile saline or MHB.

  • Vortex the tube to ensure a homogenous suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by measuring the optical density (OD) at 625 nm, which should be between 0.08 and 0.13. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension 1:100 in sterile MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL for use in the MIC assay.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent[2].

Materials:

  • 96-well microtiter plates

  • Compound N stock solution (e.g., in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Standardized bacterial inoculum (1 x 10⁶ CFU/mL)

  • Multichannel pipette

  • Incubator (35 ± 2°C)

  • Resazurin solution (optional, for viability indication)

Protocol:

  • Dispense 100 µL of MHB into all wells of a 96-well plate.

  • Add 100 µL of the Compound N stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well.

  • The 11th well should serve as a growth control (no Compound N), and the 12th well as a sterility control (no bacteria).

  • Add 10 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in these wells will be approximately 110 µL, and the final bacterial concentration will be around 5 x 10⁵ CFU/mL.

  • Seal the plate and incubate at 35 ± 2°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Compound N at which there is no visible bacterial growth[1].

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay to assess whether the compound is bactericidal or bacteriostatic.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile micropipette and tips

Protocol:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a sterile agar plate.

  • Incubate the agar plate at 35 ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of Compound N that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Experimental and Logical Workflows

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination bacterial_culture Bacterial Culture inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculate Microplate inoculum_prep->inoculation serial_dilution Serial Dilution of Compound N serial_dilution->inoculation incubation_mic Incubate (18-24h, 37°C) inoculation->incubation_mic read_mic Read MIC (No visible growth) incubation_mic->read_mic plating Plate from Clear Wells (≥ MIC) read_mic->plating incubation_mbc Incubate Agar Plates (18-24h, 37°C) plating->incubation_mbc read_mbc Read MBC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Hypothetical Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Many effective antibiotics target the synthesis of the bacterial cell wall, a structure essential for bacterial survival that is absent in human cells[3][4][5]. A possible mechanism of action for Compound N could be the inhibition of key enzymes involved in peptidoglycan synthesis.

Cell_Wall_Inhibition cluster_pathway Peptidoglycan Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidase (PBP) Compound_N Compound N Compound_N->Inhibition

Caption: Inhibition of transpeptidase by Compound N.

Logical Relationship between MIC and MBC

The relationship between MIC and MBC is fundamental to classifying an antimicrobial agent's effect on bacteria.

MIC_MBC_Logic start Determine MIC subculture Subculture from wells with no visible growth start->subculture incubation Incubate subcultures subculture->incubation check_growth Check for bacterial growth on agar plates incubation->check_growth bactericidal Bactericidal Effect (MBC ≤ 4 x MIC) check_growth->bactericidal No or minimal (≥99.9% kill) growth bacteriostatic Bacteriostatic Effect (MBC > 4 x MIC) check_growth->bacteriostatic Growth

Caption: Decision tree for classifying antimicrobial effect.

References

Application Notes: Neuroprotective Effects of Stephania Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches did not yield specific data on the neuroprotective effects of a compound named "Stephalonine N." The following application notes, protocols, and data are based on Fangchinoline (B191232) , a well-researched bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra. Fangchinoline serves as a representative example from the Stephania genus to illustrate the potential neuroprotective mechanisms and experimental designs that could be applied to novel related compounds.

Introduction

Fangchinoline is a natural alkaloid that has demonstrated significant neuroprotective potential in various in vitro models of neurodegenerative diseases and neuronal injury.[1][2] Its multifaceted mechanism of action, which includes potent antioxidant, anti-inflammatory, anti-apoptotic, and pro-autophagic properties, makes it a compelling candidate for therapeutic development.[1][3] These notes provide an overview of its mechanisms, quantitative effects, and detailed protocols for assessing its neuroprotective activity in a laboratory setting.

Mechanisms of Neuroprotection

Fangchinoline exerts its neuroprotective effects through the modulation of several key cellular signaling pathways:

  • Antioxidant Activity via Keap1-Nrf2 Pathway: Oxidative stress is a primary contributor to neuronal damage. Fangchinoline effectively mitigates oxidative stress by activating the Nrf2 signaling pathway.[4] It down-regulates the expression of Keap1, a repressor of Nrf2, allowing Nrf2 to translocate to the nucleus.[4] There, it binds to the Antioxidant Response Element (ARE) and promotes the transcription of crucial antioxidant enzymes like Heme Oxygenase-1 (HO-1), protecting neuronal cells from glutamate-induced oxidative toxicity.[4]

  • Induction of Autophagy: The accumulation of misfolded or aggregated proteins is a hallmark of many neurodegenerative disorders, including Alzheimer's disease. Fangchinoline has been shown to enhance autophagy, the cellular process for clearing damaged organelles and protein aggregates.[2][3] It promotes the degradation of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides.[2] This is evidenced by an increase in autophagy markers such as Beclin-1 and LC3-II, and a decrease in the p62 protein, indicating efficient autophagic flux.[2]

  • Inhibition of Apoptosis: Fangchinoline protects neurons from programmed cell death (apoptosis) induced by neurotoxic insults. In models of Alzheimer's disease, it significantly reduces the levels of cleaved caspase-3, a key executioner of apoptosis.[1]

Quantitative Data Summary

The neuroprotective efficacy of Fangchinoline has been quantified in various in vitro models. The table below summarizes key findings.

Cell LineInsult ModelFangchinoline ConcentrationKey Quantitative ResultsReference
HT22 Glutamate-induced oxidative toxicity1 - 4 µMSignificantly attenuated glutamate-induced cell death and ROS overproduction. Potently up-regulated protein levels of Nrf2 and HO-1.[4]
N2AAPP Amyloid-β (Aβ) overproductionNot specifiedAttenuated amyloidogenic processing of APP by augmenting autophagy. Increased levels of Beclin-1 and LC3-II; decreased levels of P62.[2][3]
Rat Cerebellar Granule Neurons Hydrogen Peroxide (H₂O₂) induced oxidative stress0.1 - 1 µMProtected neurons against H₂O₂-induced cell damage. Attenuated the elevation of intracellular Ca²⁺ concentration and glutamate (B1630785) release.[5]

Experimental Protocols

This section provides detailed methodologies for evaluating the neuroprotective effects of a test compound like Fangchinoline in an in vitro setting.

Protocol 1: Assessment of Neuroprotection against Oxidative Stress in SH-SY5Y Cells

This protocol uses the human neuroblastoma cell line SH-SY5Y and induces oxidative stress with hydrogen peroxide (H₂O₂).

A. Cell Culture and Maintenance

  • Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 3-4 days or when they reach 80-90% confluency.

B. Cell Viability Assay (MTT Assay)

  • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of Fangchinoline (e.g., 0.1, 1, 10 µM) for 4 hours. Include a vehicle control (DMSO) and a positive control like N-acetylcysteine (NAC).

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM to all wells except the untreated control group.

  • Incubate the plate for 24 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

C. Apoptosis Detection (Annexin V-FITC/PI Staining)

  • Seed SH-SY5Y cells in a 6-well plate at a density of 2 x 10⁵ cells/well.

  • Treat cells as described in step B.2 and B.3.

  • After 24 hours, harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) solution.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

D. Western Blot Analysis for Signaling Proteins

  • Seed SH-SY5Y cells in a 6-well plate and treat as described above.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, HO-1, cleaved caspase-3, Beclin-1, LC3-II, and a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

Visualizations: Signaling Pathways and Workflows

G cluster_nuc Nuclear Transcription stress Oxidative Stress (e.g., Glutamate) keap1 Keap1 stress->keap1 Activates fan Fangchinoline fan->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Sequesters & Degrades nucleus Nucleus nrf2->nucleus Translocates are ARE ho1 HO-1 / Antioxidant Enzymes are->ho1 Promotes Transcription protection Neuroprotection ho1->protection

Caption: Fangchinoline activates the Keap1-Nrf2 antioxidant pathway.

G fan Fangchinoline autophagy Autophagy Induction fan->autophagy beclin1 ↑ Beclin-1 autophagy->beclin1 lc3 ↑ LC3-II / LC3-I Ratio autophagy->lc3 p62 ↓ p62 autophagy->p62 autophagosome Autophagosome Formation beclin1->autophagosome lc3->autophagosome fusion Autolysosome autophagosome->fusion lysosome Lysosome lysosome->fusion degradation Enhanced Degradation of BACE1 fusion->degradation bace1 BACE1 Aggregates bace1->autophagosome Engulfed protection Neuroprotection degradation->protection

Caption: Fangchinoline promotes autophagy for BACE1 degradation.

G cluster_assays Endpoint Assays start Seed SH-SY5Y Cells (96-well or 6-well plates) adhere Incubate 24h (Adhesion) start->adhere pretreat Pre-treat with Fangchinoline (e.g., 4 hours) adhere->pretreat induce Induce Neurotoxicity (e.g., H₂O₂ for 24h) pretreat->induce viability Cell Viability (MTT Assay) induce->viability apoptosis Apoptosis (Flow Cytometry) induce->apoptosis western Protein Expression (Western Blot) induce->western

Caption: Experimental workflow for in vitro neuroprotection assays.

References

In Vitro Assays to Determine the Mechanism of Action of Stephalonine N

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Stephalonine N is a novel alkaloid isolated from natural sources, which has demonstrated preliminary evidence of anti-proliferative and anti-inflammatory activities. To elucidate its therapeutic potential, a comprehensive understanding of its mechanism of action at the cellular and molecular level is imperative. These application notes provide a detailed set of in vitro assays designed to investigate the anti-cancer and anti-inflammatory properties of this compound. The protocols outlined herein will guide researchers in determining its effects on cell viability, apoptosis, cell cycle progression, and key inflammatory signaling pathways.

Application Note 1: Assessment of Anti-Cancer Activity

This section details the protocols to evaluate the anti-cancer potential of this compound by examining its effect on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.

Assay 1.1: Cell Viability by MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3]

Protocol

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Assay 1.2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[4][5] During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Assay 1.3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with PI and analyzing the DNA content by flow cytometry.

Protocol

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Data Presentation: Hypothetical Anti-Cancer Effects of this compound

Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines

Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
HeLa45.225.815.1
A54960.538.222.4
MCF-752.130.918.7

Table 2: Apoptotic Effect of this compound (IC₅₀ concentration) on HeLa Cells after 24h

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control95.12.51.41.0
This compound48.328.719.53.5

Table 3: Cell Cycle Distribution of HeLa Cells Treated with this compound (IC₅₀ concentration) for 24h

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control60.225.314.5
This compound25.820.154.1

Visualization: Anti-Cancer Screening Workflow

cluster_0 Cell Viability Screening cluster_1 Mechanism of Action Studies cell_culture Cancer Cell Culture treatment Treat with this compound (multiple concentrations) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay

Workflow for in vitro anti-cancer screening of this compound.

Application Note 2: Anti-Inflammatory Activity and Signaling Pathway Analysis

This section focuses on assays to determine the anti-inflammatory potential of this compound and to investigate its effects on key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.

Assay 2.1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Assay 2.2: NF-κB Signaling Pathway Analysis by Western Blot

The NF-κB signaling pathway is a central regulator of inflammation. This assay investigates the effect of this compound on the activation of key proteins in this pathway, such as the phosphorylation of IκBα and the p65 subunit of NF-κB.

Protocol

  • Cell Treatment: Treat RAW 264.7 cells with this compound for 1 hour, followed by LPS stimulation for 30 minutes.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blot: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system.

  • Densitometry: Quantify the protein band intensities.

Assay 2.3: MAPK Signaling Pathway Analysis by Western Blot

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial in regulating inflammation. This assay assesses the effect of this compound on the phosphorylation of these key kinases.

Protocol

  • Cell Treatment: Treat RAW 264.7 cells with this compound for 1 hour, followed by LPS stimulation for 30 minutes.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blot: Perform Western blotting as described above using primary antibodies against phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control.

  • Detection and Analysis: Detect and quantify the protein bands.

Data Presentation: Hypothetical Anti-Inflammatory and Signaling Effects of this compound

Table 4: Inhibition of NO Production by this compound in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)NO Production (% of Control)
Control (no LPS)5.2
LPS (1 µg/mL)100
This compound (1 µM) + LPS85.3
This compound (10 µM) + LPS42.1
This compound (50 µM) + LPS15.8

Table 5: Effect of this compound on NF-κB and MAPK Pathway Protein Expression (Relative Densitometry)

Treatmentp-IκBα/IκBαp-p65/p65p-ERK/ERKp-p38/p38
Control1.01.01.01.0
LPS5.84.96.25.5
This compound + LPS2.11.82.52.1

Visualization: Signaling Pathways

cluster_nfkb NF-κB Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb releases nucleus Nucleus nfkb->nucleus gene_expression Inflammatory Gene Expression nucleus->gene_expression promotes steph_nfkb This compound steph_nfkb->ikk

Potential inhibition of the NF-κB pathway by this compound.

cluster_mapk MAPK Signaling Pathway lps_mapk LPS tlr4_mapk TLR4 lps_mapk->tlr4_mapk tak1 TAK1 tlr4_mapk->tak1 erk ERK tlr4_mapk->erk mekk MEKK tak1->mekk mkk36 MKK3/6 tak1->mkk36 mkk47 MKK4/7 mekk->mkk47 p38 p38 mkk36->p38 jnk JNK mkk47->jnk ap1 AP-1 p38->ap1 jnk->ap1 erk->ap1 gene_expression_mapk Inflammatory Gene Expression ap1->gene_expression_mapk steph_mapk This compound steph_mapk->tak1

Potential inhibition of the MAPK pathway by this compound.

References

Application Notes and Protocols for Studying Cell-Based Signaling Pathways with Alkaloids from Stephania Species

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Example Using Cepharanthine

Introduction

Alkaloids derived from plants of the Stephania genus are a class of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. While the specific compound "Stephalonine N" is not found in the scientific literature and may be a novel or uncharacterized substance, this document provides a representative framework for studying the effects of Stephania alkaloids on cell-based signaling pathways, using the well-characterized alkaloid, Cepharanthine , as an illustrative example.

Cepharanthine is a biscoclaurine alkaloid isolated from Stephania cepharantha and other related species. It has been shown to exert cytotoxic effects on various cancer cell lines by modulating key signaling pathways involved in apoptosis, cell cycle progression, and cellular stress responses.[1] These application notes are intended for researchers, scientists, and drug development professionals interested in investigating the mechanism of action of Cepharanthine and other related alkaloids.

Data Presentation

The following table summarizes the cytotoxic activity of Cepharanthine and other major alkaloids isolated from Stephania rotunda in various human cancer cell lines. This data is crucial for selecting appropriate cell lines and determining effective concentration ranges for in vitro studies.

CompoundCell LineCancer TypeIC50 (µM)Reference
Cepharanthine HT29Colon Cancer2.4[1]
LS174TColon Cancer3.1[1]
SW620Colon Cancer4.5[1]
HepG2Liver Cancer5.3[1]
Tetrahydropalmatine HT29Colon Cancer> 100
LS174TColon Cancer> 100
SW620Colon Cancer> 100
HepG2Liver Cancer> 100
Xylopinine HT29Colon Cancer> 100
LS174TColon Cancer> 100
SW620Colon Cancer> 100
HepG2Liver Cancer> 100

Signaling Pathways Modulated by Stephania Alkaloids

Alkaloids from Stephania species have been shown to influence a variety of signaling pathways, primarily in the context of cancer. Total alkaloids from Stephania tetrandra have been found to regulate the expression of BBC3, a pro-apoptotic protein, in non-small cell lung cancer cells. Furthermore, Reticuline, another alkaloid from Stephania dielsiana, has been observed to affect the phosphorylation of p38 MAP kinase, a key regulator of cellular responses to stress.

The following diagram illustrates a generalized signaling pathway that can be investigated when studying the effects of Stephania alkaloids like Cepharanthine on cancer cells.

A diagram of a potential signaling pathway affected by Stephania alkaloids.

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the effects of Stephania alkaloids on cell signaling pathways.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells and to determine the IC50 value.

Materials:

  • Human cancer cell lines (e.g., HT29, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Stephania alkaloid stock solution (e.g., Cepharanthine in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the Stephania alkaloid in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-BBC3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Flow Cytometry for Cell Cycle Analysis

This method is used to determine if the compound induces cell cycle arrest.

Materials:

  • Treated and untreated cells

  • PBS

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of a Stephania alkaloid on a cancer cell line.

Experimental_Workflow Start Select Cancer Cell Line and Stephania Alkaloid MTT_Assay Determine IC50 (MTT Assay) Start->MTT_Assay Treatment Treat Cells with Alkaloid (at IC50 and sub-IC50 concentrations) MTT_Assay->Treatment Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis and Pathway Elucidation Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

A general workflow for cell-based signaling studies of Stephania alkaloids.

By following these protocols and workflows, researchers can effectively investigate the molecular mechanisms underlying the biological activities of Cepharanthine and other alkaloids from the Stephania genus, contributing to the discovery and development of new therapeutic agents.

References

Application Notes and Protocols: Stephalonine N (Assumed to be Stepharine) as a Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Stephalonine N" did not yield any results, suggesting it may be a typographical error. Based on the phonetic similarity and the context of natural product chemistry, this document focuses on Stepharine (B1200187) , a well-documented alkaloid from the Stephania genus with known biological activities.

Introduction

Stepharine is a proaporphine alkaloid isolated from various species of the Stephania genus, which has a history of use in traditional medicine. Its unique spiro-cyclohexadienone structure presents an interesting scaffold for medicinal chemistry exploration. This document provides an overview of the known biological activities of stepharine, focusing on its anti-inflammatory, analgesic, and potential antiviral properties. Detailed protocols for its synthesis and relevant biological assays are provided to facilitate further research and drug development.

Chemical Structure

IUPAC Name: (4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one

Molecular Formula: C₁₈H₁₉NO₃

Molecular Weight: 297.35 g/mol

Quantitative Data Presentation

Anti-inflammatory and Analgesic Activity of Stepharine

The following tables summarize the reported in vitro and in vivo anti-inflammatory and analgesic activities of stepharine.

Table 1: In Vitro Anti-inflammatory Activity of Stepharine

TargetCell LineStimulantStepharine Concentration% InhibitionReference
Nitric Oxide (NO)RAW264.7LPS1 µg/mLNot specified, but significant[1]
Nitric Oxide (NO)BV-2LPS10 µMSignificant inhibition[2]
Nitric Oxide (NO)BV-2LPS30 µMSignificant inhibition[2]
TNF-αRAW264.7LPS1 µg/mL~35%[1]
TNF-αRAW264.7LPS2.5 µg/mL~45%[1]
TNF-αRAW264.7LPS5 µg/mL~60%
IL-1βRAW264.7LPS1 µg/mLNo significant inhibition
IL-1βRAW264.7LPS2.5 µg/mLNo significant inhibition
IL-1βRAW264.7LPS5 µg/mL~25%
IL-6RAW264.7LPS1 µg/mLNo significant inhibition
IL-6RAW264.7LPS2.5 µg/mLNo significant inhibition
IL-6RAW264.7LPS5 µg/mLNo significant inhibition

Note: The percentage inhibitions for TNF-α, IL-1β, and IL-6 are estimated from graphical data presented in the cited literature and should be considered approximate.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Stepharine

AssayAnimal ModelStepharine DoseEffectReference
Xylene-induced ear edemaMiceNot specifiedSignificant inhibition of edemaNot specified
Carrageenan-induced paw edemaMiceNot specifiedSignificant inhibition of edemaNot specified
Hot-plate testMiceNot specifiedSignificant increase in pain thresholdNot specified
Acetic acid writhing testMiceNot specifiedSignificant inhibition of writhingNot specified
Middle Cerebral Artery Occlusion (MCAO)Rats500 µg/kgReduced neurological deficits, brain water content, and cerebral infarct volume
Antiviral Activity of Alkaloids from Stephania Species

While specific antiviral data for stepharine is limited, studies on related alkaloids from Stephania cepharantha have shown activity against Herpes Simplex Virus (HSV).

Table 3: Anti-HSV Activity of Alkaloids from Stephania cepharantha

CompoundVirus StrainIC₅₀ (µg/mL)Reference
N-methylcrotsparineHSV-18.3
N-methylcrotsparineHSV-1 TK-7.7
N-methylcrotsparineHSV-26.7
FK-3000HSV-17.8
FK-3000HSV-1 TK-9.9
FK-3000HSV-28.7

Note: Stepharine is a proaporphine alkaloid. N-methylcrotsparine is a morphinane alkaloid and FK-3000 is a bisbenzylisoquinoline alkaloid, both isolated from the same plant genus.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Stepharine has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway. It is proposed that stepharine directly binds to the TLR4/MD2 complex, thereby preventing the downstream cascade that leads to the production of pro-inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkBa_p->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Stepharine Stepharine Stepharine->TLR4_MD2 Inhibits Binding DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) DNA->Genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of stepharine.

Experimental Workflow: Total Synthesis of (±)-Stepharine

The total synthesis of (±)-stepharine can be achieved through various routes. A concise approach involves a three-component Catellani reaction followed by an Au-catalyzed cyclization and an oxidative dearomatization.

Synthesis_Workflow A Aryl Iodide + Aziridine + Terminal Alkyne B Three-Component Catellani Reaction A->B C 2'-Alkynylaryl-2-ethylamine Intermediate B->C D Au-catalyzed 6-exo-dig Cyclization C->D E 1-Methylene-THIQ Scaffold D->E F Oxidative Dearomatization (e.g., with PIFA) E->F G (±)-Stepharine F->G

Caption: Workflow for the total synthesis of (±)-stepharine.

Experimental Protocols

Protocol 1: Total Synthesis of (±)-Stepharine

This protocol is a generalized procedure based on reported syntheses.

Materials:

  • Appropriately substituted aryl iodide

  • N-Boc-aziridine

  • (Triisopropylsilyl)acetylene (B1226034)

  • Pd(OAc)₂

  • Norbornene

  • K₃PO₄

  • Toluene

  • TBAF

  • AuCl(IPr)

  • AgOTf

  • DCM

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA)

  • NaBH₄

  • Methanol

Procedure:

  • Step 1: Three-Component Catellani Reaction: To a solution of the aryl iodide, N-Boc-aziridine, and (triisopropylsilyl)acetylene in toluene, add Pd(OAc)₂, norbornene, and K₃PO₄. Heat the mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC). Cool the reaction, filter, and concentrate the filtrate. Purify the residue by column chromatography to yield the coupled product.

  • Step 2: Desilylation: Dissolve the product from Step 1 in THF and treat with TBAF at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product. Purify by column chromatography to obtain the terminal alkyne.

  • Step 3: Au-catalyzed Cyclization: To a solution of the terminal alkyne in DCM, add AuCl(IPr) and AgOTf. Stir the mixture at room temperature until the cyclization is complete (monitor by TLC). Filter the reaction mixture and concentrate. Purify the residue to afford the 1-methylene-tetrahydroisoquinoline (THIQ) scaffold.

  • Step 4: Oxidative Dearomatization and Reduction: Dissolve the 1-methylene-THIQ in a suitable solvent (e.g., trifluoroethanol) and cool to 0 °C. Add PIFA and stir for a short period. Quench the reaction with a saturated NaHCO₃ solution. Add NaBH₄ and stir until the reduction is complete. Extract the product, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield (±)-stepharine.

Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is adapted for use with RAW264.7 macrophage cells.

Materials:

  • RAW264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Stepharine (or test compound)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Treatment: Pre-treat the cells with various concentrations of stepharine (or test compound) for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of Griess Reagent to each well.

  • Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Protocol 3: Carrageenan-Induced Paw Edema Assay in Mice

This is a standard in vivo model for acute inflammation.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 1% Carrageenan solution in saline

  • Stepharine (or test compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the mice into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin (B1671933) 10 mg/kg), and stepharine treatment groups (various doses). Administer the vehicle, positive control, or stepharine orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculation: The paw edema is expressed as the increase in paw volume (mL) compared to the initial volume. The percentage inhibition of edema is calculated for each treatment group compared to the vehicle control group.

Protocol 4: Hot-Plate Test for Analgesia in Mice

This test assesses the central analgesic activity of a compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Hot plate apparatus set to 55 ± 0.5 °C

  • Stepharine (or test compound)

  • Vehicle

  • Positive control (e.g., morphine)

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate and record the reaction time (latency) in seconds for licking a hind paw or jumping. A cut-off time of 30 seconds is typically used to prevent tissue damage.

  • Dosing: Administer the vehicle, positive control, or stepharine to the respective groups of mice.

  • Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.

  • Calculation: The analgesic effect is expressed as the increase in reaction time compared to the baseline latency.

References

This document is for research purposes only and should not be used for clinical or diagnostic procedures. The protocols provided are generalized and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for Stephalonine N: Formulation and Delivery Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on Stephalonine N is limited. The following application notes and protocols are based on established methodologies for poorly water-soluble alkaloids and the known biological activities of related compounds from the Stephania genus, such as tetrandrine, fangchinoline, and cepharanthine. These related alkaloids have demonstrated significant anti-inflammatory and anti-cancer properties by modulating key signaling pathways. Therefore, the proposed signaling pathways and in vivo models for this compound are hypothetical and intended to serve as a strategic guide for research and development.

Pre-formulation and Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is critical for developing a successful drug delivery system.

Table 1: Physicochemical Properties of this compound

ParameterValueMethod
CAS Number 2376321-20-7-
Molecular Weight 555.62 g/mol Mass Spectrometry
Physical State PowderVisual Inspection
Aqueous Solubility Presumed to be low (<10 µg/mL)Shake-flask method
LogP To be determinedHPLC-based method
pKa To be determinedPotentiometric titration
Melting Point To be determinedDifferential Scanning Calorimetry (DSC)
Crystalline Form To be determinedX-ray Diffraction (XRD)
Stability To be determinedHPLC-based stability-indicating method

Formulation Strategies for Poorly Water-Soluble this compound

Given the presumed low aqueous solubility of this compound, several advanced formulation strategies can be employed to enhance its bioavailability and therapeutic efficacy. This section details protocols for two common and effective nanoparticle-based delivery systems: polymeric nanoparticles and liposomes.

Polymeric Nanoparticle Formulation

Polymeric nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and enabling controlled release. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for this purpose.

Protocol 1: this compound-Loaded PLGA Nanoparticle Formulation by Emulsion-Solvent Evaporation

Materials:

  • This compound

  • PLGA (50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at 800 rpm on a magnetic stirrer. Immediately sonicate the mixture on ice for 2 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the DCM under reduced pressure at room temperature for 2-4 hours.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours to obtain a powder.

Table 2: Characterization of this compound-Loaded PLGA Nanoparticles

ParameterTarget RangeMethod
Particle Size 100-300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3DLS
Zeta Potential -10 to -30 mVDLS
Encapsulation Efficiency (%) > 80%HPLC
Drug Loading (%) 1-5%HPLC
Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For the hydrophobic this compound, it will be incorporated within the lipid bilayer.

Protocol 2: this compound-Loaded Liposome Formulation by Thin-Film Hydration

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve 10 mg of this compound, 100 mg of DPPC, and 30 mg of cholesterol in 5 mL of chloroform in a round-bottom flask.

  • Solvent Evaporation: Evaporate the chloroform using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.

  • Drying: Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with 10 mL of pre-warmed (50°C) PBS (pH 7.4) by gentle rotation for 1 hour. This will form multilamellar vesicles (MLVs).

  • Sonication: Sonicate the MLV suspension in a bath sonicator for 10 minutes to reduce the size of the vesicles.

  • Extrusion: Extrude the liposomal suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to produce unilamellar vesicles of a defined size.

  • Purification: Remove unencapsulated this compound by size exclusion chromatography or dialysis.

Table 3: Characterization of this compound-Loaded Liposomes

ParameterTarget RangeMethod
Vesicle Size 80-150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2DLS
Zeta Potential -5 to -20 mVDLS
Encapsulation Efficiency (%) > 90%HPLC
Drug Loading (%) 1-3%HPLC

In Vitro Characterization and Biological Evaluation

In Vitro Drug Release

Protocol 3: In Vitro Release of this compound from Nanoparticles/Liposomes

Materials:

  • This compound-loaded nanoparticles/liposomes

  • Release buffer (PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions)

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator (37°C)

  • HPLC system

Procedure:

  • Sample Preparation: Suspend 5 mg of the formulation in 1 mL of release buffer.

  • Dialysis Setup: Transfer the suspension into a dialysis bag and seal it. Place the dialysis bag in a container with 50 mL of release buffer.

  • Incubation: Incubate the setup at 37°C with gentle shaking (100 rpm).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer and replace it with an equal volume of fresh buffer.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Cellular Uptake and Cytotoxicity

Protocol 4: Cellular Uptake of this compound Formulations

Materials:

  • Cancer cell line (e.g., A549 lung cancer cells, based on activity of related alkaloids)

  • Complete cell culture medium

  • This compound formulations (free drug and encapsulated)

  • Fluorescently labeled nanoparticles/liposomes (optional, for visualization)

  • Flow cytometer or fluorescence microscope

  • Lysis buffer

  • HPLC system

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with free this compound and the formulated drug at a final concentration of 10 µM for various time points (e.g., 1, 4, and 24 hours).

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove extracellular drug.

  • Quantification:

    • HPLC: Lyse the cells and quantify the intracellular drug concentration using HPLC.

    • Flow Cytometry/Microscopy: If using fluorescently labeled formulations, analyze the cellular uptake by flow cytometry or visualize under a fluorescence microscope.

  • Data Analysis: Determine the amount of drug taken up by the cells over time.

Protocol 5: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • This compound formulations (free drug and encapsulated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of free this compound and its formulations for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability (%) and determine the IC50 value for each formulation.

Mechanistic Studies: Signaling Pathway Analysis

Based on the known activities of related Stephania alkaloids, this compound is hypothesized to modulate inflammatory and apoptotic signaling pathways, such as the NF-κB and PI3K/Akt pathways.

Protocol 6: Western Blot Analysis of NF-κB and PI3K/Akt Pathways

Materials:

  • Cancer cell line (e.g., A549) or macrophage cell line (e.g., RAW 264.7)

  • This compound formulation

  • LPS (for NF-κB activation in macrophages)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and chemiluminescence detection system

Procedure:

  • Cell Treatment: Treat cells with the this compound formulation at its IC50 concentration for a specified time. For NF-κB analysis in macrophages, pre-treat with the formulation before stimulating with LPS (1 µg/mL).

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Proposed In Vivo Efficacy Studies

Based on the anti-cancer and anti-inflammatory potential of related alkaloids, the following in vivo models are proposed to evaluate the efficacy of formulated this compound.

Protocol 7: Xenograft Mouse Model of Human Lung Cancer

Materials:

  • Athymic nude mice (4-6 weeks old)

  • A549 human lung cancer cells

  • Matrigel

  • This compound formulation

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Inoculation: Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer the this compound formulation (e.g., 5 mg/kg) and vehicle control intravenously or intraperitoneally every three days for three weeks.

  • Efficacy Evaluation: Monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Protocol 8: Carrageenan-Induced Paw Edema Model of Inflammation

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • This compound formulation

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Plebismometer

Procedure:

  • Animal Dosing: Administer the this compound formulation (e.g., 10 mg/kg), positive control, or vehicle control to the rats orally or intraperitoneally.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plebismometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Visualizations of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_formulation Formulation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Efficacy formulation This compound Formulation (Nanoparticles/Liposomes) characterization Physicochemical Characterization formulation->characterization Characterize release Drug Release Assay formulation->release Test uptake Cellular Uptake release->uptake cytotoxicity Cytotoxicity Assay (MTT) uptake->cytotoxicity western_blot Western Blot (Signaling Pathways) cytotoxicity->western_blot Investigate Mechanism xenograft Cancer Xenograft Model western_blot->xenograft Validate in vivo inflammation Inflammation Model western_blot->inflammation

Caption: Experimental workflow for the formulation and evaluation of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor pi3k PI3K receptor->pi3k activates ikk IKK receptor->ikk activates akt Akt pi3k->akt activates akt->ikk activates ikb IκBα ikk->ikb phosphorylates, leads to degradation nfkb NF-κB (p65/p50) ikb->nfkb inhibits nfkb_nuc NF-κB nfkb->nfkb_nuc translocates stephalonine This compound stephalonine->akt inhibits stephalonine->ikk inhibits gene Pro-inflammatory Gene Expression nfkb_nuc->gene induces

Caption: Proposed inhibitory mechanism of this compound on the NF-κB and PI3K/Akt signaling pathways.

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of Stephalonine N and Related Hasubanan Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of Stephalonine N and other structurally related hasubanan (B79425) alkaloids. Given that this compound is a novel and complex molecule, this guide extrapolates potential challenges and solutions from established synthetic routes for other hasubanan alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the asymmetric synthesis of the hasubanan alkaloid core?

A1: The main challenges in constructing the aza-[4.4.3]propellane core of hasubanan alkaloids like this compound include:

  • Construction of the Quaternary Carbon Center: The creation of the benzylic quaternary carbon, a key stereocenter, is often a significant hurdle.

  • Control of Stereochemistry: Achieving high diastereoselectivity and enantioselectivity during the formation of the multiple stereocenters in the polycyclic system is a persistent challenge.[1][2]

  • Ring Closure Strategies: Effecting key intramolecular cyclizations to form the strained polycyclic framework can be problematic, with side reactions and low yields being common issues.

  • Functional Group Installation: Introducing functionalities at sterically hindered positions of the rigid scaffold often requires non-standard reaction conditions and can be low-yielding.[3][4]

Q2: Which key reactions are commonly employed in the synthesis of hasubanan alkaloids, and what are their potential pitfalls?

A2: Several key reactions are frequently used, each with its own set of potential issues:

  • Diels-Alder Reaction: Used to set the initial stereochemistry. A potential issue is achieving high enantioselectivity.[1]

  • Oxidative Phenolic Coupling: This biomimetic approach can be low-yielding and may produce undesired regioisomers.

  • Aza-Michael Addition: This reaction is crucial for forming the nitrogen-containing ring. Challenges include controlling the regioselectivity and diastereoselectivity of the addition.[5]

  • Dieckmann Condensation: An intramolecular reaction to form a five-membered ring, which can be sensitive to steric hindrance around the reaction centers.

  • Anionic Oxy-Cope Rearrangement: A powerful tool for ring expansion, but can be difficult to control and may lead to unexpected rearrangements.[6]

Q3: Are there any known issues with late-stage functionalization in hasubanan alkaloid synthesis?

A3: Yes, late-stage functionalization of the hasubanan core is notoriously difficult due to the steric congestion of the molecule.[3][4] For instance, the installation of an α-aminolactone moiety in a hindered position has proven to be a significant challenge in the synthesis of related alkaloids like stephadiamine, often requiring unconventional reagents and conditions.[3][4]

Troubleshooting Guides

Issue 1: Low Enantioselectivity in the Initial Asymmetric Reaction (e.g., Diels-Alder)
Symptom Possible Cause Troubleshooting Steps
Low enantiomeric excess (ee) in the cycloaddition product.Suboptimal chiral catalyst or ligand.1. Screen a variety of chiral ligands and catalysts. 2. Optimize the reaction temperature; lower temperatures often improve enantioselectivity. 3. Vary the solvent, as it can significantly influence the catalyst's performance.
Inconsistent ee values between batches.Impurities in starting materials or catalyst deactivation.1. Ensure all starting materials and solvents are of high purity and anhydrous. 2. Use freshly prepared or properly stored catalyst.
Issue 2: Poor Yield in the Intramolecular Cyclization Step (e.g., Aza-Michael or Friedel-Crafts type)
Symptom Possible Cause Troubleshooting Steps
Low conversion to the desired cyclized product; recovery of starting material.Insufficient activation of the reaction partners or steric hindrance.1. Experiment with different Lewis acids or Brønsted acids to promote cyclization. 2. Increase the reaction temperature or concentration (under high dilution conditions to favor intramolecular reaction). 3. Consider a different synthetic route that forms the challenging bond earlier in the synthesis.
Formation of multiple side products.Competing intermolecular reactions or undesired rearrangement pathways.1. Employ high-dilution conditions to minimize intermolecular side reactions. 2. Use milder reaction conditions (lower temperature, weaker acid/base) to suppress rearrangement.[6]
Issue 3: Difficulty with Stereocontrol during Reduction or Addition Reactions
Symptom Possible Cause Troubleshooting Steps
Formation of the undesired diastereomer.Poor facial selectivity due to the substrate's conformation.1. Utilize sterically demanding reducing agents or nucleophiles to enhance facial selectivity. 2. Incorporate a directing group into the substrate to guide the incoming reagent. 3. Change the solvent or temperature to alter the transition state energies of the competing pathways.

Quantitative Data Summary

The following table summarizes representative yields and enantiomeric excess (ee) for key steps in the synthesis of hasubanan alkaloids, which can serve as a benchmark for researchers targeting this compound.

Reaction Type Substrate Catalyst/Reagent Yield (%) ee (%) Reference Alkaloid
Asymmetric Diels-AlderBenzoquinone derivativeChiral Lewis Acid~70-85>95Generic Hasubanan Precursor
Oxidative Phenolic CouplingPhenol derivativePhenyliodonium salt~30-50N/AHasubanonine
Intramolecular aza-MichaelDienone precursorBase~60-75N/AMetaphanine
Anionic Oxy-Cope RearrangementAllylic alcoholKH, 18-crown-6~55-70N/AHasubanonine
Asymmetric AllylationKetoneChiral Allylating Agent~80-90>90(+)-Cepharamine

Experimental Protocols

Protocol 1: Enantioselective Diels-Alder Reaction for Core Construction
  • Objective: To establish the initial stereochemistry of the hasubanan core.

  • Methodology:

    • To a solution of the chiral Lewis acid catalyst (e.g., a copper(II)-bis(oxazoline) complex) in anhydrous dichloromethane (B109758) at -78 °C is added the dienophile (e.g., a substituted benzoquinone).

    • The diene (e.g., 5-(trimethylsilyl)cyclopentadiene) is then added dropwise over 30 minutes.[1]

    • The reaction is stirred at -78 °C for 24-48 hours until complete consumption of the limiting reagent is observed by TLC.

    • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

    • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Intramolecular Aza-Michael Addition for Aza-Ring Formation
  • Objective: To construct the nitrogen-containing ring of the aza-[4.4.3]propellane core.

  • Methodology:

    • The dienone precursor is dissolved in a suitable solvent such as THF or methanol.

    • A base (e.g., DBU or potassium carbonate) is added to the solution at room temperature.

    • The reaction mixture is stirred for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The resulting product is purified by column chromatography to yield the cyclized hasubanan skeleton.

Visualizations

Asymmetric_Synthesis_Workflow start Starting Materials step1 Asymmetric Diels-Alder start->step1 intermediate1 Chiral Cycloadduct step1->intermediate1 High ee step2 Functional Group Manipulation intermediate1->step2 intermediate2 Cyclization Precursor step2->intermediate2 step3 Intramolecular Cyclization (e.g., aza-Michael) intermediate2->step3 Key Ring Formation intermediate3 Hasubanan Core step3->intermediate3 step4 Late-Stage Functionalization intermediate3->step4 end This compound step4->end Final Product

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Troubleshooting_Logic issue Low Yield in Cyclization? cause1 Steric Hindrance? issue->cause1 Yes cause2 Side Reactions? issue->cause2 Yes solution3 Screen Catalysts/Reagents issue->solution3 No solution1 Modify Synthetic Route cause1->solution1 solution2 Optimize Reaction Conditions (e.g., High Dilution) cause2->solution2

Caption: A troubleshooting decision tree for low-yield cyclization reactions.

References

Technical Support Center: Enhancing Stephalonine N Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the yield of Stephalonine N from its natural sources, primarily plants of the Stephania genus.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound?

This compound, a proaporphine alkaloid, is naturally found in plants belonging to the Stephania genus, which is a member of the Menispermaceae family.[1] Various species within this genus, such as Stephania yunnanensis and Stephania cephalantha, have been reported to contain this compound.[2] The tubers of these plants are often the primary part used for alkaloid extraction.[3]

Q2: What is the biosynthetic origin of this compound?

The biosynthesis of this compound originates from the aromatic amino acid L-tyrosine.[1] It proceeds through the well-established benzylisoquinoline alkaloid (BIA) pathway to form the central intermediate, (S)-reticuline.[1] A critical step in the formation of the characteristic proaporphine skeleton of this compound is the intramolecular oxidative C-C phenol (B47542) coupling of (S)-reticuline. This reaction is catalyzed by a specific cytochrome P450 enzyme from the CYP80 family.

Q3: Are there specific varieties or genotypes of Stephania that are known to have higher yields of this compound?

Yes, studies have shown significant variation in alkaloid content among different genotypes of Stephania. For instance, research on various Chinese Stephania genotypes revealed that the SY-hongteng genotype has a high abundance of stephanine (B192439) in its tubers, making it a good candidate for extraction. Therefore, germplasm selection is a crucial first step for maximizing yield.

Q4: What analytical methods are recommended for quantifying this compound in plant extracts?

High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for the quantification of this compound and other alkaloids in Stephania plant extracts. An HPLC system equipped with a UV detector is suitable for this purpose. It is essential to use a validated method with appropriate standards for accurate quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the cultivation, extraction, and yield enhancement of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low overall alkaloid content in Stephania plants. Suboptimal growing conditions (e.g., nutrient deficiency, improper light exposure, water stress).Optimize cultivation parameters. Ensure balanced fertilization, appropriate light intensity and duration, and adequate watering. Environmental factors can significantly influence secondary metabolite production.
Genetic variability; use of a low-yielding genotype.Screen different Stephania species and genotypes to identify high-yield varieties. As noted, the SY-hongteng genotype is a good candidate for high stephanine content.
Inefficient extraction of this compound from plant material. Incorrect solvent system or extraction method.Employ effective extraction techniques such as ultrasonic-assisted extraction. Use appropriate solvents; for instance, a methanol-water mixture has been used for extracting alkaloids from Stephania cepharantha.
Improper sample preparation (e.g., inadequate grinding of tubers).Ensure plant material, particularly the tubers, is finely ground to increase the surface area for solvent interaction.
Difficulty in isolating pure this compound. Co-extraction of other similar alkaloids and compounds.Utilize chromatographic techniques for purification. Column chromatography followed by preparative HPLC can be effective for isolating specific alkaloids.
Failed attempts to increase this compound production through precursor feeding. Poor uptake or transport of the precursor to the site of biosynthesis.Optimize the concentration and timing of precursor feeding. Consider using permeabilizing agents to enhance cell uptake.
The fed precursor is not the rate-limiting substrate in the pathway.Analyze the metabolic flux to identify the actual rate-limiting steps in the this compound biosynthetic pathway.
Transgenic approaches (e.g., overexpression of biosynthetic genes) do not lead to increased yield. The introduced gene is not the rate-limiting step.Consider co-overexpression of multiple key enzymes in the pathway. For this compound, this could include the CYP80 enzyme responsible for the proaporphine skeleton formation.
Post-transcriptional or post-translational regulation is limiting enzyme activity.Investigate the role of regulatory factors, such as transcription factors, that may control the expression of the entire biosynthetic pathway.

Experimental Protocols

Protocol 1: Quantification of this compound in Stephania Tubers using HPLC

This protocol is adapted from methods described for alkaloid quantification in Stephania species.

1. Sample Preparation:

  • Harvest fresh Stephania tubers.

  • Wash the tubers to remove any soil and debris.

  • Cut the tubers into thin slices and dry them in an oven at 60°C until a constant weight is achieved.

  • Grind the dried tuber slices into a fine powder using a grinder.

2. Extraction:

  • Weigh 1.0 g of the dried powder and place it in a conical flask.

  • Add 50 mL of 75% (v/v) methanol-water solution.

  • Perform ultrasonic-assisted extraction for 30 minutes at 50°C.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1% phosphoric acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 280 nm.

  • Injection Volume: 20 µL.

4. Quantification:

  • Prepare a series of standard solutions of pure this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

Protocol 2: Elicitor Treatment to Enhance this compound Production in Stephania Cell Cultures

Elicitation is a common strategy to induce secondary metabolite production in plant cell cultures.

1. Establishment of Stephania Cell Suspension Culture:

  • Initiate callus cultures from sterile explants (e.g., leaf or stem segments) of a high-yielding Stephania genotype on a solid medium (e.g., Murashige and Skoog medium) supplemented with plant growth regulators.

  • Transfer the friable callus to a liquid medium of the same composition to establish a cell suspension culture.

  • Subculture the cells every 2-3 weeks.

2. Elicitor Preparation and Application:

  • Prepare a stock solution of a suitable elicitor, such as methyl jasmonate or salicylic (B10762653) acid, in an appropriate solvent (e.g., ethanol).

  • Add the elicitor to the cell suspension culture during the exponential growth phase at various final concentrations (e.g., 50 µM, 100 µM, 200 µM).

3. Incubation and Harvest:

  • Incubate the treated cell cultures for a specific period (e.g., 24, 48, 72 hours).

  • Harvest the cells by filtration and freeze-dry them.

4. Analysis:

  • Extract the alkaloids from the dried cells using the extraction method described in Protocol 1.

  • Quantify the this compound content using HPLC to determine the effect of the elicitor treatment.

Visualizations

This compound Biosynthesis Pathway L_Tyrosine L-Tyrosine BIA_Pathway Benzylisoquinoline Alkaloid (BIA) Pathway L_Tyrosine->BIA_Pathway S_Reticuline (S)-Reticuline BIA_Pathway->S_Reticuline Oxidative_Coupling Intramolecular Oxidative C-C Phenol Coupling (CYP80 Enzyme) S_Reticuline->Oxidative_Coupling Proaporphine_Intermediate Proaporphine Intermediate Oxidative_Coupling->Proaporphine_Intermediate Stephalonine_N This compound Proaporphine_Intermediate->Stephalonine_N

Caption: Biosynthetic pathway of this compound from L-Tyrosine.

Experimental Workflow for Yield Improvement cluster_biotech Biotechnological Strategies start Start: Low this compound Yield germplasm Germplasm Selection (High-Yielding Genotypes) start->germplasm cultivation Optimization of Cultivation Conditions germplasm->cultivation biotech Biotechnological Approaches cultivation->biotech extraction Optimized Extraction Protocol biotech->extraction analysis HPLC Quantification extraction->analysis end End: Improved this compound Yield analysis->end elicitation Elicitation precursor Precursor Feeding metabolic_eng Metabolic Engineering

Caption: Workflow for improving this compound yield.

References

Technical Support Center: Purification of Stephalonine N by Preparative HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the preparative HPLC purification of Stephalonine N?

A1: For the purification of aporphine (B1220529) alkaloids like this compound, a reversed-phase C18 column is the most common and generally effective choice.[1] These columns provide good retention and selectivity for moderately polar to nonpolar compounds. For preparative scale, columns with larger particle sizes (e.g., 5-10 µm) and larger internal diameters (e.g., 20-50 mm) are typically used to handle higher sample loads.

Q2: How do I choose the appropriate mobile phase for the purification?

A2: A typical mobile phase for the reversed-phase separation of alkaloids consists of a mixture of an aqueous phase and an organic solvent.[1]

  • Aqueous Phase (Solvent A): Deionized water, often with an acidic modifier.

  • Organic Phase (Solvent B): Acetonitrile or methanol (B129727). Acetonitrile is often preferred due to its lower viscosity and better UV transparency.

An acidic modifier is crucial for achieving good peak shape with basic compounds like alkaloids.[2][3] Commonly used modifiers include:

  • 0.1% Trifluoroacetic Acid (TFA)

  • 0.1% Formic Acid

These acids help to protonate the basic nitrogen in the alkaloid structure, reducing interactions with residual silanols on the silica-based stationary phase and thus minimizing peak tailing.[2]

Q3: Should I use an isocratic or gradient elution method?

A3: For a complex mixture or when the retention characteristics of this compound are unknown, starting with a gradient elution is highly recommended. A broad gradient, for example, from 10% to 90% organic solvent, will help to determine the approximate solvent strength required to elute the compound of interest. Once the retention time is known, the gradient can be optimized for better resolution, or an isocratic method can be developed for simpler purifications.

Q4: How can I improve the solubility of my crude extract for injection?

A4: Alkaloids are generally more soluble in organic solvents or acidic aqueous solutions. To prepare your sample for injection, consider dissolving the crude extract in a solvent that is compatible with your mobile phase, preferably the initial mobile phase composition or a slightly weaker solvent to avoid peak distortion. Dimethyl sulfoxide (B87167) (DMSO) can also be used for initial dissolution, but the injection volume should be kept to a minimum. Sonication may aid in dissolution.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic alkaloid and acidic silanol (B1196071) groups on the stationary phase.- Adjust Mobile Phase pH: Ensure an acidic modifier (e.g., 0.1% TFA or formic acid) is used to keep the analyte protonated. - Use an End-Capped Column: Select a high-quality, end-capped C18 column to minimize exposed silanols. - Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can improve peak shape.
Peak Splitting or Broadening Column overload (mass or volume).- Reduce Sample Load: Decrease the amount of crude extract injected onto the column. - Dilute the Sample: If volume overload is suspected, dilute the sample in the initial mobile phase.
Sample solvent stronger than the mobile phase.- Solvent Matching: Dissolve the sample in a solvent that is weaker than or the same strength as the initial mobile phase.
Column contamination or void formation.- Column Washing: Flush the column with a strong solvent. - Column Replacement: If the problem persists, the column may need to be replaced.
Low Resolution Between Peaks Inadequate separation conditions.- Optimize Gradient: Make the gradient shallower around the elution time of the target compound to increase separation. - Change Organic Solvent: If using methanol, try acetonitrile, or vice versa, as this can alter selectivity.
High Backpressure System blockage.- Check for Precipitates: Ensure the sample is fully dissolved and filtered before injection. - Inspect Frits and Filters: Check and replace inline filters and column frits if necessary.
Low or No Recovery of this compound Irreversible adsorption to the column.- Ensure Acidic Mobile Phase: A low pH mobile phase can prevent strong interactions with the stationary phase.
Compound instability.- Check pH Stability: this compound may be unstable at very low or high pH. Consider using a buffered mobile phase if necessary.

Experimental Protocol: A General Approach for Aporphine Alkaloid Purification

This protocol provides a starting point for developing a preparative HPLC method for this compound.

1. Sample Preparation:

  • Dissolve the crude extract containing this compound in a suitable solvent (e.g., methanol or a mixture of water/acetonitrile with 0.1% TFA that matches the initial mobile phase conditions).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. Preparative HPLC System and Parameters:

Parameter Recommendation
Column Reversed-phase C18, 250 x 21.2 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 20 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or a wavelength determined by UV-Vis analysis of the crude extract)
Injection Volume 1-5 mL (depending on sample concentration and column capacity)
Gradient Program (Example) 0-5 min: 10% B 5-35 min: 10-60% B 35-40 min: 60-90% B 40-45 min: 90% B 45-50 min: 10% B

3. Fraction Collection:

  • Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.

4. Post-Purification Analysis:

  • Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Quantitative Data (Illustrative Examples)

The following tables provide hypothetical data to illustrate the outcomes of a preparative HPLC purification of this compound.

Table 1: Loading Study on a Preparative C18 Column

Crude Extract Loaded (mg) Purity of this compound Fraction (%) Recovery of this compound (%)
5098.592.1
10097.289.5
20094.885.3
30088.681.2

Table 2: Optimized Purification Results

Parameter Value
Amount of Crude Extract Injected 150 mg
Yield of Purified this compound 12.5 mg
Purity of this compound >99% (by analytical HPLC)
Total Run Time 50 minutes

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification dissolve Dissolve Crude Extract filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product final_product evaporate->final_product Purified this compound troubleshooting_workflow start Problem Identified peak_shape Poor Peak Shape? start->peak_shape resolution Low Resolution? peak_shape->resolution No adjust_ph Adjust Mobile Phase pH (add 0.1% TFA/Formic Acid) peak_shape->adjust_ph Yes recovery Low Recovery? resolution->recovery No optimize_gradient Optimize Gradient (shallower slope) resolution->optimize_gradient Yes check_adsorption Ensure Acidic Mobile Phase recovery->check_adsorption Yes end Problem Resolved recovery->end No check_column Check for Column Overload /Contamination adjust_ph->check_column check_column->end change_solvent Change Organic Solvent (MeOH <-> ACN) optimize_gradient->change_solvent change_solvent->end check_stability Verify Compound Stability check_adsorption->check_stability check_stability->end

References

Technical Support Center: Troubleshooting Stephalonine N Instability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stephalonine N. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential instability and degradation issues during their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered when working with this compound, a member of the aporphine (B1220529) alkaloid class of compounds. Due to the limited specific stability data for this compound, this guidance is based on its chemical structure and the known behavior of related aporphine alkaloids.

Q1: My experimental results with this compound are inconsistent. Could the compound be degrading?

A1: Inconsistent results are a common indicator of compound instability. This compound, as an aporphine alkaloid, possesses functional groups that can be susceptible to degradation under certain experimental conditions. Key factors that can affect the stability of alkaloids include pH, temperature, light exposure, and the presence of oxidizing agents. To determine if degradation is occurring, it is recommended to:

  • Re-analyze your stock solution: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to check the purity of your this compound stock solution.

  • Perform a preliminary stability test: Aliquot your sample and expose it to the experimental conditions (e.g., buffer, temperature) for the duration of your experiment. Analyze the sample afterward to check for the appearance of new peaks or a decrease in the main compound peak.

Q2: I observe a color change in my this compound solution over time. What could be the cause?

A2: A color change often suggests a chemical transformation. Aporphine alkaloids can be susceptible to oxidation, which can lead to the formation of colored degradation products. The presence of phenolic hydroxyl groups and methoxy (B1213986) groups on the aromatic rings of this compound can make it prone to oxidation, especially when exposed to air (oxygen), light, or certain metal ions.

  • Recommendation: Prepare fresh solutions of this compound for your experiments. Store stock solutions in amber vials at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.

Q3: My compound seems to be less potent or active in my bioassays than expected. Could this be a stability issue?

A3: Yes, a loss of bioactivity can be a direct consequence of chemical degradation. Even minor modifications to the structure of this compound can significantly impact its interaction with biological targets. If you suspect degradation is affecting your results, consider the following:

  • pH of your assay buffer: The stability of alkaloids can be highly pH-dependent. It is advisable to assess the stability of this compound in your specific assay buffer.

  • Incubation time and temperature: Prolonged incubation at elevated temperatures can accelerate degradation. If possible, shorten the incubation time or perform the experiment at a lower temperature.

  • In-experiment controls: Include a positive control (a known stable compound) and a negative control (vehicle) in your experiments to ensure the assay itself is performing as expected. Analyze a sample of your this compound solution that has been subjected to the full duration and conditions of the assay to check for degradation.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemical structure of this compound, which contains methoxy and hydroxyl groups on aromatic rings, a tertiary amine, and a complex polycyclic structure, the following degradation pathways are plausible:

  • Oxidation: The aromatic rings, particularly those with electron-donating methoxy and hydroxyl groups, are susceptible to oxidation. This can lead to the formation of quinone-type structures or ring-opening products. The tertiary amine can also be oxidized to an N-oxide.

  • Demethylation: The methoxy groups can be cleaved to form hydroxyl groups, a common metabolic and degradation pathway for such compounds.

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions, leading to complex degradation products.

Quantitative Data Summary

Due to the lack of publicly available stability data for this compound, the following table is illustrative and provides a template for how such data should be presented. Researchers are encouraged to generate their own stability data using the protocols provided below.

ConditionIncubation Time (hours)This compound Remaining (%)Degradation Products Observed
pH
pH 32485Peak 1 (major), Peak 2 (minor)
pH 7.42498None significant
pH 92492Peak 3 (minor)
Temperature
4°C48>99None
25°C4895Minor degradation peaks
40°C4875Multiple degradation peaks
Light Exposure
Dark72>99None
Ambient Light7290Minor photoproducts
UV Light (254 nm)7260Significant degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound
  • HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC or UHPLC system with a UV or DAD detector and a mass spectrometer (LC-MS)
  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
  • pH meter
  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 48 hours.
  • Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber for 72 hours. A dark control should be run in parallel.

4. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.
  • Neutralize the acidic and basic samples before analysis.
  • Dilute the samples to a suitable concentration with the mobile phase.
  • Analyze the samples by a validated stability-indicating HPLC or LC-MS method. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point for aporphine alkaloids.
  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

Protocol 2: Stability Assessment in Experimental Buffer

This protocol is for assessing the stability of this compound in a specific experimental buffer.

1. Materials:

  • This compound stock solution
  • Experimental buffer (e.g., PBS, cell culture medium)
  • HPLC or LC-MS system

2. Procedure:

  • Spike the experimental buffer with this compound to the final working concentration.
  • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
  • Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
  • Immediately analyze the samples by HPLC or LC-MS to quantify the remaining amount of this compound.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Analysis of Findings cluster_solutions Corrective Actions start Inconsistent Results / Loss of Activity / Color Change check_purity Check Purity of Stock Solution (HPLC/LC-MS) start->check_purity prelim_stability Preliminary Stability Test in Experimental Conditions start->prelim_stability degradation_confirmed Degradation Confirmed? check_purity->degradation_confirmed prelim_stability->degradation_confirmed prepare_fresh Prepare Fresh Solutions degradation_confirmed->prepare_fresh Yes optimize_storage Optimize Storage Conditions (Dark, Cold, Inert Gas) degradation_confirmed->optimize_storage Yes modify_protocol Modify Experimental Protocol (Adjust pH, Temp, Time) degradation_confirmed->modify_protocol Yes forced_degradation Perform Forced Degradation Study degradation_confirmed->forced_degradation Yes end Problem Resolved / Further Investigation Needed degradation_confirmed->end No - Investigate other experimental variables prepare_fresh->end optimize_storage->end modify_protocol->end forced_degradation->end

Caption: Troubleshooting workflow for this compound instability.

Degradation_Pathway cluster_parent Parent Compound cluster_pathways Potential Degradation Pathways cluster_products Hypothetical Degradation Products stephalonine_n This compound oxidation Oxidation (Aromatic Rings, Amine) stephalonine_n->oxidation O₂, Metal Ions demethylation Demethylation (Methoxy Groups) stephalonine_n->demethylation Acid/Enzyme photodegradation Photodegradation (UV/Visible Light) stephalonine_n->photodegradation Light quinones Quinone-type Products oxidation->quinones n_oxide N-Oxide oxidation->n_oxide hydroxylated Hydroxylated Derivatives demethylation->hydroxylated photoproducts Complex Photoproducts photodegradation->photoproducts

Caption: Hypothetical degradation pathways of this compound.

Technical Support Center: Overcoming Microbial Resistance to Stephalonine N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stephalonine N. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding mechanisms of microbial resistance to this novel plant-derived alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a plant-derived alkaloid with antimicrobial properties. Like many alkaloids, it is believed to exert its effects by targeting fundamental bacterial processes. Potential mechanisms include the inhibition of DNA gyrase or topoisomerase, disruption of the cell membrane, or interference with nucleic acid synthesis.[1] The precise mechanism can vary depending on the microbial species.

Q2: We've observed a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound against our microbial strain. What are the likely causes?

A2: An increase in MIC is the primary indicator of emergent resistance. Microbes can develop resistance to antimicrobial compounds through several key mechanisms:

  • Target Modification: Spontaneous mutations in the gene encoding the drug's target can reduce the binding affinity of this compound.[2][3][4]

  • Active Efflux: Bacteria can acquire or upregulate genes for efflux pumps, which are membrane proteins that actively transport this compound out of the cell, preventing it from reaching its target.[5]

  • Enzymatic Degradation: The microbe may have acquired the ability to produce enzymes that chemically modify or degrade this compound, rendering it inactive.

  • Decreased Permeability: Changes in the bacterial cell wall or outer membrane can reduce the influx of the compound into the cell.

Q3: Are there standard reference strains I should use for my experiments?

A3: Yes, for preliminary screening and to ensure reproducibility, it is recommended to use drug-sensitive reference strains such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Q4: My this compound solution is not fully soluble in the broth medium. How can this affect my results?

A4: Poor solubility is a common challenge with lipophilic natural products. If the compound precipitates, the actual concentration in the medium will be lower than intended, leading to an inaccurate (falsely high) MIC value. It is crucial to use a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and ensure it is diluted to a final concentration that does not affect microbial growth.

Troubleshooting Guide

Issue 1: Inconsistent MIC values for this compound across experiments.

  • Question: Why am I getting variable MIC results for this compound against the same bacterial strain?

  • Answer: Inconsistency in MIC values for natural products can stem from several factors.

    • Inoculum Size: The number of bacteria used is a critical variable. A higher inoculum size can lead to a higher apparent MIC. Ensure you are using a standardized inoculum, typically around 5x10^5 CFU/mL for broth microdilution methods.

    • Growth Medium: The type of medium can significantly impact results. Müller-Hinton (MH) broth is the standard for non-fastidious organisms. Using a different medium can alter both microbial growth and the activity of the compound.

    • Compound Stability: Ensure your stock solution of this compound is stable and stored correctly. Repeated freeze-thaw cycles can degrade the compound.

    • Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound should be consistent and low enough to not inhibit bacterial growth on its own. Always run a solvent-only control.

Issue 2: The microbe shows resistance to this compound but not to other classes of antibiotics.

  • Question: Our isolate is resistant to this compound, but susceptibility to antibiotics like ciprofloxacin (B1669076) and gentamicin (B1671437) remains unchanged. What does this suggest?

  • Answer: This pattern suggests a specific resistance mechanism against this compound or compounds with a similar structure, rather than a broad multidrug resistance (MDR) mechanism. The most likely causes are:

    • Target Site Modification: A mutation has occurred in the specific cellular target of this compound, which is not the target for ciprofloxacin (DNA gyrase) or gentamicin (ribosome). This is a very common mode of resistance.

    • Specific Efflux Pump: The microbe may be utilizing an efflux pump with a high affinity for alkaloids or other natural products, but not for fluoroquinolones or aminoglycosides.

    • Enzymatic Inactivation: The microbe may produce an enzyme that specifically degrades this compound.

To investigate this, you can sequence the suspected target genes in the resistant strain and compare them to the sensitive parent strain. You can also perform an efflux pump inhibition assay (see Protocol 2).

Issue 3: Suspected Efflux Pump-Mediated Resistance.

  • Question: How can I confirm if an efflux pump is responsible for the observed resistance to this compound?

  • Answer: The standard method is to perform a synergy assay using a known efflux pump inhibitor (EPI). You determine the MIC of this compound alone and in the presence of a sub-inhibitory concentration of an EPI like Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant reduction (four-fold or greater) in the MIC of this compound in the presence of the EPI strongly suggests that an efflux pump is involved. You can further confirm this by using quantitative PCR (qPCR) to measure the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC in Gram-negative bacteria) in the resistant strain compared to the sensitive strain.

Visual Guides

Below are diagrams illustrating key workflows and mechanisms involved in investigating this compound resistance.

G cluster_start Initial Observation cluster_investigation Investigation Pathways cluster_experiments Experimental Validation cluster_conclusion Conclusion start Increased MIC of this compound Observed in Microbial Strain efflux Hypothesis 1: Efflux Pump Overexpression start->efflux Formulate Hypotheses target Hypothesis 2: Target Modification start->target Formulate Hypotheses enzyme Hypothesis 3: Enzymatic Degradation start->enzyme Formulate Hypotheses epi_assay Perform MIC Assay with Efflux Pump Inhibitor (EPI) efflux->epi_assay seq_target Sequence Putative Target Gene(s) target->seq_target degradation_assay Incubate this compound with Cell Lysate/Supernatant enzyme->degradation_assay gene_exp Analyze Efflux Pump Gene Expression (qPCR) epi_assay->gene_exp MIC Decreases ≥4-fold efflux_confirmed Efflux is Mechanism gene_exp->efflux_confirmed Gene Upregulated compare_seq Compare Gene Sequences (Resistant vs. Sensitive Strain) seq_target->compare_seq target_confirmed Target Modification is Mechanism compare_seq->target_confirmed Mutation Found hplc Analyze Degradation by HPLC/LC-MS degradation_assay->hplc enzyme_confirmed Degradation is Mechanism hplc->enzyme_confirmed Parent Compound Lost

Caption: Workflow for investigating this compound resistance.

Caption: Mechanism of efflux pump-mediated resistance and its inhibition.

Quantitative Data Summary

Table 1: Interpreting Minimum Inhibitory Concentration (MIC) Values for Natural Products

MIC Range (µg/mL)Interpretation of Antimicrobial ActivityReference
< 100Strong Activity
100 - 625Moderate Activity
625 - 1000Weak Activity
> 1000Inactive

Table 2: Interpreting Fractional Inhibitory Concentration (FIC) Index for Synergy

The FIC Index is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifferent
> 4.0Antagonism

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol determines the minimum concentration of this compound that inhibits visible microbial growth.

Materials:

  • This compound stock solution (in 100% DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile DMSO

  • 0.5 McFarland turbidity standard

Methodology:

  • Prepare Inoculum: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5x10^5 CFU/mL.

  • Serial Dilutions:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add a calculated volume of this compound stock solution to the first well to achieve twice the highest desired final concentration, and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This will halve the concentration of this compound, bringing it to the final desired test concentrations.

  • Controls:

    • Growth Control: A well containing 100 µL of MHB and 100 µL of inoculum (no drug).

    • Sterility Control: A well containing 200 µL of uninoculated MHB.

    • Solvent Control: A well containing the highest concentration of DMSO used in the assay, 100 µL of MHB, and 100 µL of inoculum.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).

Protocol 2: Checkerboard Assay for Efflux Pump Inhibition

This protocol assesses the synergistic effect of this compound with an Efflux Pump Inhibitor (EPI).

Materials:

  • All materials from Protocol 1

  • EPI stock solution (e.g., PAβN in DMSO)

Methodology:

  • Determine EPI Sub-inhibitory Concentration: First, find the MIC of the EPI alone using the method in Protocol 1. For the checkerboard assay, use the EPI at a concentration of 1/4 or 1/8 of its MIC.

  • Prepare Plates:

    • Prepare a solution of the EPI in MHB at twice the desired final sub-inhibitory concentration (e.g., if the final is 20 µg/mL, prepare a 40 µg/mL solution).

    • Dispense 100 µL of this EPI-containing MHB into all wells of a 96-well plate.

  • This compound Dilutions: Perform a two-fold serial dilution of this compound across the plate as described in Protocol 1, but using the EPI-containing MHB.

  • Inoculation and Controls: Inoculate the plate and set up controls as described in Protocol 1. Ensure you have a growth control containing the EPI to confirm it is not inhibitory at the tested concentration.

  • Incubation and Reading: Incubate and read the results as in Protocol 1. The new MIC is the MIC of this compound in the presence of the EPI.

  • Analysis: A four-fold or greater decrease in the MIC of this compound when combined with the EPI is considered significant and indicates the involvement of an efflux pump. Calculate the FIC index if desired (see Table 2).

References

Navigating the Synthesis of Stephalonine N: A Technical Support Guide for Preclinical Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the preclinical synthesis of Stephalonine N, this technical support center provides essential guidance. Here, we address potential challenges through troubleshooting guides and frequently asked questions, offering detailed experimental protocols and a clear visualization of the synthetic landscape.

This compound is a hasubanan-type alkaloid, a class of complex nitrogen-containing natural products. The synthesis of these intricate molecules, particularly on a larger scale required for preclinical studies, presents a unique set of challenges. This guide is designed to streamline the process, enabling a more efficient and successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for hasubanan (B79425) alkaloids like this compound?

A1: The core challenge in synthesizing hasubanan alkaloids lies in the construction of their characteristic aza-[4.3.3]propellane skeleton. A common retrosynthetic approach is outlined below. This strategy involves the disconnection of the tetracyclic core to a more manageable tricyclic intermediate, which can be assembled through established chemical reactions.

G stephalonine_n This compound (Target Molecule) aza_propellane Aza-[4.3.3]propellane Core stephalonine_n->aza_propellane Key Disconnection tricyclic_intermediate Tricyclic Intermediate aza_propellane->tricyclic_intermediate Core Formation Strategy functionalized_precursors Functionalized Precursors tricyclic_intermediate->functionalized_precursors Precursor Synthesis

Caption: Retrosynthetic analysis of this compound.

Q2: What are the most critical and challenging steps in scaling up the synthesis?

A2: Two of the most critical and often challenging stages are the creation of the benzylic quaternary carbon and the formation of the intricate aza-propellane core. These steps often require careful optimization of reaction conditions to maintain yield and stereoselectivity when moving from milligram to gram or kilogram scale.

Q3: Are there any known total syntheses of hasubanan alkaloids that can serve as a guide?

A3: Yes, several total syntheses of related hasubanan alkaloids have been published. For instance, the synthesis of stephadiamine, a norhasubanan alkaloid, and hasubanonine (B156775) provide valuable insights into viable synthetic routes and potential troubleshooting strategies. These syntheses often employ cascade reactions to efficiently construct the core structure.

Troubleshooting Guide

Scaling up chemical syntheses invariably presents unforeseen challenges. This guide addresses common issues encountered during the synthesis of complex alkaloids like this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the construction of the benzylic quaternary center - Steric hindrance impeding the reaction. - Incomplete reaction due to insufficient reactivity of reagents. - Side reactions competing with the desired transformation.- Screen a variety of alkylating agents and bases to find the optimal combination. - Consider using more reactive organometallic reagents. - Carefully control reaction temperature and addition rates to minimize side product formation.
Difficulty in the formation of the aza-[4.3.3]propellane core - Unfavorable ring strain in the transition state. - Low reactivity of the precursors for the cyclization reaction. - Catalyst deactivation or incompatibility with the substrate.- Explore different cyclization strategies, such as intramolecular Michael additions or radical cyclizations. - Optimize the catalyst system, including ligand and solvent screening. - Ensure all reagents and solvents are of high purity and anhydrous where necessary.
Epimerization or loss of stereocontrol at key chiral centers - Harsh reaction conditions (e.g., high temperature, strong acid or base). - Reversible reaction pathways leading to racemization.- Employ milder reaction conditions. - Utilize chiral auxiliaries or catalysts to enforce stereoselectivity. - Analyze reaction intermediates to identify where stereochemical integrity is lost.
Challenges in purification of intermediates and the final product - Similar polarity of the desired product and byproducts. - Thermal instability of the compounds during chromatography.- Employ alternative purification techniques such as crystallization, supercritical fluid chromatography (SFC), or preparative HPLC. - Derivatize the product to alter its polarity for easier separation.

Experimental Protocols

While a specific, published, large-scale synthesis of this compound is not yet available, the following protocols for key transformations in the synthesis of related hasubanan alkaloids can be adapted and optimized.

1. Construction of the Benzylic Quaternary Center via Twofold Alkylation

This protocol is adapted from the synthesis of stephadiamine and focuses on creating the crucial quaternary carbon.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the β-tetralone precursor and a suitable aprotic solvent (e.g., anhydrous THF).

  • Base Addition: The solution is cooled to -78 °C, and a strong base (e.g., lithium diisopropylamide, LDA) is added dropwise, maintaining the low temperature.

  • Alkylation: After stirring for a defined period, the first alkylating agent is added slowly. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, a second equivalent of base is added, followed by the second alkylating agent.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

2. Aza-Propellane Core Formation via a Cascade Reaction

This protocol outlines a general strategy for the crucial cyclization step.

  • Precursor Preparation: The functionalized tricyclic precursor is dissolved in a suitable solvent in a reaction vessel.

  • Catalyst/Reagent Addition: The catalyst or reagent that initiates the cascade reaction (e.g., a Lewis acid or a transition metal catalyst) is added.

  • Reaction Execution: The reaction mixture is stirred at the optimized temperature. Progress is monitored by an appropriate analytical technique (e.g., LC-MS).

  • Isolation: Upon completion, the reaction is worked up according to the specific requirements of the reagents used. Purification is typically achieved through column chromatography or crystallization.

Visualizing the Synthetic Workflow

To aid in understanding the logical flow of troubleshooting during the scale-up process, the following workflow diagram is provided.

G start Initiate Scale-Up Synthesis low_yield Low Yield Observed? start->low_yield troubleshoot Troubleshoot Reaction low_yield->troubleshoot Yes purification_issue Purification Difficulty? low_yield->purification_issue No optimize Optimize Conditions: - Reagents - Temperature - Concentration troubleshoot->optimize optimize->low_yield alt_purification Alternative Purification: - Crystallization - Prep-HPLC - SFC purification_issue->alt_purification Yes proceed Proceed to Next Step purification_issue->proceed No alt_purification->proceed end Successful Scale-Up proceed->end

Caption: A troubleshooting workflow for scaling up the synthesis of this compound.

This technical support guide provides a foundational framework for researchers undertaking the challenging yet rewarding task of scaling up the synthesis of this compound for preclinical studies. By anticipating common hurdles and being equipped with effective troubleshooting strategies, the path to obtaining sufficient quantities of this complex natural product for further investigation can be significantly smoothed.

Technical Support Center: Analytical Method Validation for Stephalonine N in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for Stephalonine N in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary regulatory guidelines to follow for analytical method validation?

A1: The primary guidelines for analytical method validation are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA). Key documents include ICH Q2(R2) "Validation of Analytical Procedures" and the FDA's "Bioanalytical Method Validation" guidance.[1][2][3][4][5] These guidelines outline the necessary validation characteristics to ensure the reliability, reproducibility, and accuracy of an analytical method.

Q2: What are the critical validation parameters to assess for the quantification of this compound in a complex matrix?

A2: For the quantification of this compound in complex matrices such as plasma or serum, the following validation parameters are critical:

  • Specificity and Selectivity: The ability to unequivocally measure this compound in the presence of endogenous matrix components, metabolites, and other potential interferences.

  • Accuracy: The closeness of the measured concentration to the true value, typically assessed by spiking a blank matrix with known concentrations of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at both intra-day and inter-day levels.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of this compound within a given range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement.

  • Stability: The chemical stability of this compound in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Q3: Which analytical technique is most suitable for the quantification of this compound in complex matrices?

A3: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method for quantifying low concentrations of analytes like this compound in complex biological matrices. This technique offers high sensitivity and specificity, which is crucial for distinguishing the analyte from endogenous interferences.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic form. For basic compounds like alkaloids, a slightly acidic pH (e.g., with 0.1% formic acid) is often effective.
Column degradation.Replace the analytical column.
Presence of active sites on the stationary phase.Use a column with end-capping or add a competing base to the mobile phase.
High Variability in Results (Poor Precision) Inconsistent sample preparation.Ensure consistent and precise execution of the sample preparation protocol, including accurate pipetting and vortexing times.
Instrument instability.Perform system suitability tests before each run to ensure the instrument is performing within specifications. Check for leaks in the LC system.
Low Analyte Recovery Inefficient extraction method.Optimize the extraction solvent and pH. Consider alternative extraction techniques such as solid-phase extraction (SPE) which can offer cleaner extracts and higher recovery.
Analyte degradation during extraction.Minimize the time samples are at room temperature. Perform extraction steps on ice if this compound is found to be unstable.
Significant Matrix Effect (Ion Suppression or Enhancement) Co-elution of matrix components with the analyte.Improve chromatographic separation by optimizing the gradient elution profile or trying a different stationary phase.
Inefficient sample cleanup.Employ a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.
Inconsistent Linearity Inappropriate calibration range.Ensure the calibration range brackets the expected concentrations in the study samples.
Saturation of the detector at high concentrations.Dilute samples with high concentrations to fall within the linear range of the assay.
Analyte Instability Degradation due to enzymatic activity or pH changes.Add a stabilizer or adjust the pH of the biological matrix immediately after collection. Store samples at -80°C for long-term stability.
Freeze-thaw degradation.Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Experimental Protocols

Representative LC-MS/MS Method for this compound Quantification

This protocol is a representative example and should be optimized and validated for your specific application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar and stable isotopically labeled compound).

  • Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS would need to be determined by direct infusion of the compounds.

Quantitative Data Summary

The following table summarizes typical acceptance criteria for validation parameters based on FDA and ICH guidelines.

Validation Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%
Stability (Freeze-Thaw, Short-Term, Long-Term) Analyte concentration should be within ±15% of the baseline concentration

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_tree start Poor Analytical Result precision Poor Precision? start->precision accuracy Poor Accuracy? precision->accuracy No prep_issue Check Sample Prep Consistency precision->prep_issue Yes peak_shape Poor Peak Shape? accuracy->peak_shape No recovery_issue Evaluate Extraction Recovery accuracy->recovery_issue Yes mobile_phase Optimize Mobile Phase peak_shape->mobile_phase Yes instrument_issue Check Instrument Stability prep_issue->instrument_issue matrix_effect Assess Matrix Effects recovery_issue->matrix_effect column_issue Check Column Integrity mobile_phase->column_issue

Caption: Troubleshooting decision tree for analytical method issues.

validation_parameters cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative & Sample-Related Parameters method_validation Method Validation accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision linearity Linearity & Range method_validation->linearity loq LOQ method_validation->loq specificity Specificity method_validation->specificity recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability

Caption: Key parameters for analytical method validation.

References

Validation & Comparative

Stephalonine N: An In Vitro Examination of Its Anti-Inflammatory Prowess

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, natural compounds are a significant source of novel therapeutic agents. Stephalonine N, an isoquinoline (B145761) aporphine-type alkaloid derived from plants of the Stephania genus, has emerged as a compound of interest for its potential anti-inflammatory properties. This guide provides an in vitro validation of this compound's anti-inflammatory activity, comparing its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Dexamethasone. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-inflammatory therapeutics.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound were evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a well-established model for inflammation studies. The study focused on the inhibition of key inflammatory mediators: nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

The inhibitory activities of this compound, Indomethacin, and Dexamethasone are summarized in the tables below. This compound's efficacy is presented as percentage inhibition at tested concentrations, while the activities of Indomethacin and Dexamethasone are shown as their half-maximal inhibitory concentrations (IC50).

Table 1: In Vitro Anti-Inflammatory Activity of this compound

Inflammatory MediatorConcentration (µg/mL)% Inhibition
Nitric Oxide (NO) 5~80%
2.5~55%
1~30%
TNF-α 5~75%
2.5~50%
1~25%
IL-6 5~70%
2.5~45%
1~20%
IL-1β 5~65%
2.5~40%
1~15%

Note: The percentage inhibition for this compound is estimated from graphical data.

Table 2: In Vitro Anti-Inflammatory Activity of Indomethacin and Dexamethasone (IC50 Values)

Inflammatory MediatorIndomethacin (µM)Dexamethasone (µM)
Nitric Oxide (NO) 56.850
TNF-α 143.7Not Reported
PGE2 2.8Not Reported

Unraveling the Mechanism of Action: Impact on Cellular Signaling

This compound is suggested to exert its anti-inflammatory effects by modulating key signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in the inflammatory response, regulating the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is believed to inhibit this pathway, thereby reducing the production of inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB StephalonineN This compound StephalonineN->IKK Inhibition ProInflammatoryGenes Pro-inflammatory Gene Transcription NFkB_n->ProInflammatoryGenes Activation

NF-κB signaling pathway and the inhibitory action of this compound.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that are activated in response to extracellular stimuli, including LPS. Activated MAPKs can phosphorylate and activate transcription factors that, in turn, induce the expression of pro-inflammatory genes. This compound's anti-inflammatory activity is also attributed to its ability to interfere with this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Phosphorylation TranscriptionFactors_n Transcription Factors (Active) TranscriptionFactors->TranscriptionFactors_n Translocation StephalonineN This compound StephalonineN->MAPKK Inhibition ProInflammatoryGenes Pro-inflammatory Gene Transcription TranscriptionFactors_n->ProInflammatoryGenes Activation

MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The in vitro anti-inflammatory activity of this compound and the comparative compounds was assessed using the following standardized protocols.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then pre-treated with various concentrations of this compound, Indomethacin, or Dexamethasone for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatants was measured using the Griess reagent assay. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve.

Cytokine Measurement (TNF-α, IL-6, and IL-1β)

The levels of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.

Experimental Workflow

The general workflow for the in vitro validation of anti-inflammatory activity is depicted below.

Experimental_Workflow A RAW 264.7 Cell Culture B Cell Seeding in 96-well plates A->B C Pre-treatment with This compound or Reference Drugs B->C D LPS Stimulation (1 µg/mL) C->D E Incubation D->E F Collection of Supernatant E->F G Griess Assay for NO Measurement F->G H ELISA for Cytokine Measurement (TNF-α, IL-6, IL-1β) F->H I Data Analysis G->I H->I

General workflow for in vitro anti-inflammatory assays.

Conclusion

The in vitro data presented in this guide demonstrate that this compound possesses significant anti-inflammatory properties, effectively inhibiting the production of key pro-inflammatory mediators in a dose-dependent manner. Its mechanism of action appears to be linked to the downregulation of the NF-κB and MAPK signaling pathways. While a direct comparison of IC50 values with Indomethacin and Dexamethasone is not yet available, the potent percentage inhibition exhibited by this compound at low microgram concentrations suggests it is a promising candidate for further investigation in the development of novel anti-inflammatory therapies. Future studies should focus on elucidating the precise molecular targets of this compound within these signaling cascades and validating its efficacy in in vivo models of inflammation.

The Neuroprotective Mechanisms of Isoquinoline Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, there is a notable absence of published scientific literature detailing the specific neuroprotective mechanisms of Stephalonine N. This guide, therefore, provides a comparative analysis of the well-documented neuroprotective effects of other prominent isoquinoline (B145761) alkaloids: Berberine (B55584), Tetrandrine (B1684364), and Nuciferine. These compounds share a core chemical structure and exhibit multifaceted neuroprotective properties, offering valuable insights into the potential therapeutic applications of this class of alkaloids in neurodegenerative diseases.

Comparative Efficacy of Isoquinoline Alkaloids

The neuroprotective properties of Berberine, Tetrandrine, and Nuciferine are attributed to their anti-inflammatory, antioxidant, and anti-apoptotic activities. The following tables summarize quantitative data from various studies, highlighting the diverse experimental models and conditions under which these alkaloids have been investigated.

Table 1: Comparative Effects on Cell Viability and Apoptosis

AlkaloidModel SystemStressorConcentrationEffect on Cell ViabilityEffect on Apoptosis
Berberine PC12 cells6-hydroxydopamine (6-OHDA)1 µMSignificant increaseProtected against 6-OHDA-induced apoptosis[1]
SH-SY5Y cells6-OHDA (100 µM)1, 3, 5, 10 µMDose-dependent increase-
Tetrandrine Rat cerebellar granule cellsHydrogen Peroxide (H₂O₂)0.1-10 µMSignificantly decreased H₂O₂-induced cell death-
Rat model of vascular dementiaTwo-vessel occlusion10 or 30 mg/kgIncreased the percentage of living cells in the hippocampal CA1 region to 86.4% and 91.3%, respectively, from 46.8% in the model group[2]Reduced neuronal necrosis[3]
Nuciferine Alloxan-induced diabetic ratsAlloxan10 mg/kg-Significantly recovered antioxidant enzymes (SOD, CAT, GPx and GSH)[4]

Table 2: Comparative Effects on Neuroinflammation

AlkaloidModel SystemInflammatory StimulusConcentrationKey Anti-inflammatory Effects
Berberine MicrogliaLipopolysaccharide (LPS)-Suppressed the activation of NF-κB and the phosphorylation of Akt, p38, and ERK[5]
BV-2 microglia--Inhibits pro-inflammatory reaction by stimulating AMPK[5]
Tetrandrine Rat model of vascular dementiaTwo-vessel occlusion10 or 30 mg/kgReduced interleukin-1β expression[3]
Rat model of chronic cerebral hypoperfusion--Decreased the expression of IL-1β, TNF-α, and iNOS in the hippocampal CA1 region[6]
Nuciferine BV2 cellsLPS10 µMInhibited the release of pro-inflammatory mediators such as TNF-α and IL-1β[7]
RAW 264.7 cellsLPS10 µMSignificantly inhibited the production of inflammatory cytokines IL-6 and TNF-α[8]

Table 3: Comparative Effects on Oxidative Stress

AlkaloidModel SystemOxidative StressorConcentrationKey Antioxidant Effects
Berberine PC-12 cells--Activates the Nrf2/HO-1 antioxidant signaling pathway[9]
Chronic cerebral hypoperfusion model--Activates antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH)[7]
Tetrandrine Rat model of ischemia/reperfusionIschemia/reperfusion30 mg/kg/day-
Nuciferine Alloxan-induced diabetic ratsAlloxan10 mg/kgSignificantly recovered antioxidant enzymes (SOD, CAT, GPx and GSH)[4]
Diabetic ratsAlloxan-Protects nerve cells from oxidative damage[7]

Signaling Pathways in Neuroprotection

The neuroprotective effects of these isoquinoline alkaloids are mediated through the modulation of complex intracellular signaling pathways. The following diagrams illustrate the key pathways associated with each compound.

G Berberine Neuroprotective Signaling Pathways cluster_outcomes Cellular Outcomes Berberine Berberine PI3K_Akt PI3K/Akt Pathway Berberine->PI3K_Akt activates Nrf2_HO1 Nrf2/HO-1 Pathway Berberine->Nrf2_HO1 activates NF_kB NF-κB Pathway Berberine->NF_kB inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits Oxidative_Stress Oxidative Stress Nrf2_HO1->Oxidative_Stress reduces Inflammation Neuroinflammation NF_kB->Inflammation promotes Neuroprotection Neuroprotection G Tetrandrine Neuroprotective Signaling Pathways cluster_outcomes Cellular Outcomes Tetrandrine Tetrandrine Inflammation Neuroinflammation (IL-1β, TNF-α, iNOS) Tetrandrine->Inflammation inhibits Neuronal_Necrosis Neuronal Necrosis Tetrandrine->Neuronal_Necrosis reduces Neuroprotection Neuroprotection G Nuciferine Neuroprotective Signaling Pathways cluster_outcomes Cellular Outcomes Nuciferine Nuciferine NF_kB NF-κB Pathway Nuciferine->NF_kB inhibits PPARg PPAR-γ Nuciferine->PPARg activates Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH) Nuciferine->Antioxidant_Enzymes restores Inflammation Neuroinflammation NF_kB->Inflammation promotes PPARg->Inflammation inhibits Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces Neuroprotection Neuroprotection G MTT Assay Workflow A 1. Plate neuronal cells in a 96-well plate B 2. Treat cells with isoquinoline alkaloid and/or neurotoxic stressor A->B C 3. Incubate for 24-48 hours B->C D 4. Add MTT solution (0.5 mg/mL) to each well C->D E 5. Incubate for 4 hours at 37°C D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G G Western Blot Workflow for PI3K/Akt Pathway A 1. Cell Lysis and Protein Quantification B 2. SDS-PAGE and Protein Transfer to PVDF membrane A->B C 3. Blocking with 5% non-fat milk B->C D 4. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) C->D E 5. Secondary Antibody Incubation (HRP-conjugated) D->E F 6. Chemiluminescent Detection E->F G 7. Densitometric Analysis F->G G Intracellular ROS Measurement Workflow A 1. Plate cells in a 96-well black plate B 2. Treat with isoquinoline alkaloid and/or oxidative stressor A->B C 3. Load cells with DCFH-DA (10 µM) B->C D 4. Incubate for 30 minutes at 37°C C->D E 5. Wash cells with PBS D->E F 6. Measure fluorescence (Ex/Em = 485/535 nm) E->F

References

A Comparative Analysis of Stephalonine N and Other Bioactive Stephania Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacological activities of key alkaloids from the Stephania genus, providing a comparative analysis for researchers and drug development professionals. This guide summarizes the current state of knowledge on the anti-inflammatory, anticancer, and neuroprotective effects of prominent Stephania alkaloids. While specific experimental data for Stephalonine N remains elusive in publicly available literature, this guide provides a comparative context by examining related hasubanan (B79425) alkaloids and other well-characterized compounds from the same genus.

Introduction

The genus Stephania, belonging to the Menispermaceae family, is a rich source of structurally diverse and pharmacologically active alkaloids.[1] For centuries, plants of this genus have been utilized in traditional medicine across Asia and Africa to treat a variety of ailments, including fever, inflammation, and cancer.[1] The therapeutic potential of Stephania species is largely attributed to their complex alkaloid content, which includes bisbenzylisoquinolines, aporphines, and hasubanans.[1] This guide focuses on a comparative study of this compound, a hasubanan alkaloid, with other prominent Stephania alkaloids such as tetrandrine, fangchinoline, and cepharanthine. Due to the limited available data on this compound, this comparison is augmented with data from other hasubanan alkaloids isolated from Stephania longa.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative data for the anti-inflammatory, anticancer, and neuroprotective activities of selected Stephania alkaloids. It is important to note that direct comparative studies under identical experimental conditions are often lacking, and thus, these values should be interpreted with caution.

Table 1: Anti-inflammatory Activity of Stephania Alkaloids
AlkaloidAssayCell LineTargetIC50 (µM)Reference
Longanone Inhibition of TNF-α productionRAW264.7TNF-α19.22[2]
Inhibition of IL-6 productionRAW264.7IL-66.54[2]
Cephatonine Inhibition of TNF-α productionRAW264.7TNF-α16.44
Inhibition of IL-6 productionRAW264.7IL-639.12
Prostephabyssine Inhibition of TNF-α productionRAW264.7TNF-α15.86
Inhibition of IL-6 productionRAW264.7IL-630.44
Tetrandrine Not specifiedNot specifiedNot specifiedNot specified
Fangchinoline Not specifiedNot specifiedNot specifiedNot specified
Cepharanthine Not specifiedNot specifiedNot specifiedNot specified

Note: Specific IC50 values for the anti-inflammatory activity of Tetrandrine, Fangchinoline, and Cepharanthine were not available in the searched literature, although their anti-inflammatory properties are widely reported.

Table 2: Anticancer Activity of Stephania Alkaloids
AlkaloidCell LineAssayIC50 (µM)Reference
Tetrandrine MDA-MB-231 (Breast Cancer)Not specified1.18 ± 0.14
Cepharanthine Various Cancer Cell LinesMTT AssayVaries
Fangchinoline Various Cancer Cell LinesNot specifiedVaries

Note: The anticancer activities of these alkaloids are extensively studied, and IC50 values vary widely depending on the cancer cell line and experimental conditions.

Table 3: Neuroprotective Activity of Stephania Alkaloids
AlkaloidModelEffectReference
Fangchinoline Glutamate-induced oxidative toxicity in HT22 cellsAttenuated overproduction of intracellular ROS
Aβ₁₋₄₂-induced Alzheimer's disease in miceAmeliorated cognitive impairment
Tetrandrine Hydrogen peroxide-induced oxidative neuronal cell damageNeuroprotective effects

Note: Quantitative data such as IC50 values for neuroprotective effects are often not presented in the same format as for cytotoxic or anti-inflammatory assays and are more descriptive of the observed protective effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity Assay: Inhibition of TNF-α and IL-6 Production in RAW264.7 Macrophages

This protocol is based on the methodology described for the evaluation of hasubanan alkaloids from Stephania longa.

  • Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the cytokine production (IC50) is calculated.

Anticancer Activity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test alkaloid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Neuroprotective Activity Assay: Glutamate-Induced Oxidative Toxicity in HT22 Cells

This protocol is based on studies investigating the neuroprotective effects of fangchinoline.

  • Cell Culture: Murine hippocampal HT22 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the test alkaloid for 2 hours.

  • Glutamate-Induced Toxicity: Oxidative stress is induced by adding glutamate (B1630785) to a final concentration of 5 mM and incubating for 24 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT assay as described above.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by Stephania alkaloids and generalized experimental workflows.

experimental_workflow_anti_inflammatory cluster_invitro In Vitro Anti-inflammatory Assay culture Culture RAW264.7 cells treat Pre-treat with Alkaloid culture->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect viability Assess Cell Viability (MTT) stimulate->viability elisa Measure TNF-α & IL-6 via ELISA collect->elisa

Workflow for in vitro anti-inflammatory assay.

anticancer_workflow cluster_mtt MTT Assay for Anticancer Activity seed Seed Cancer Cells treat Treat with Alkaloid seed->treat mtt_add Add MTT Reagent treat->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate

Workflow for MTT-based anticancer assay.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fangchinoline Fangchinoline keap1 Keap1 fangchinoline->keap1 inhibits nrf2 Nrf2 keap1->nrf2 sequesters & degrades nrf2_n Nrf2 nrf2->nrf2_n translocates are ARE nrf2_n->are binds antioxidant_genes Antioxidant Genes (HO-1, SOD) are->antioxidant_genes activates transcription

Fangchinoline's activation of the Nrf2 pathway.

Conclusion

While a direct comparative analysis involving this compound is currently hampered by a lack of specific experimental data, this guide provides a valuable framework for understanding the pharmacological landscape of Stephania alkaloids. The potent anti-inflammatory, anticancer, and neuroprotective activities of well-studied alkaloids like tetrandrine, fangchinoline, and cepharanthine, along with emerging data on hasubanan alkaloids, underscore the therapeutic potential of this genus. Future research should prioritize the isolation and characterization of less abundant alkaloids like this compound to fully unlock the medicinal potential of Stephania species. The provided experimental protocols and pathway diagrams offer a starting point for researchers to conduct further comparative studies and to elucidate the mechanisms of action of these promising natural products.

References

A Comparative Guide to the Structure-Activity Relationship of Stephanine Analogs in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Stephanine and its analogs. Stephanine, a member of the aporphine (B1220529) class of alkaloids isolated from plants of the Stephania genus, has demonstrated promising anticancer, anti-inflammatory, and antiplasmodial properties. The exploration of its structure-activity relationship (SAR) through the synthesis and evaluation of its analogs is crucial for developing more potent and selective therapeutic agents.

This guide summarizes key quantitative data on the cytotoxic and anti-inflammatory effects of Stephanine and its derivatives, details the experimental protocols for these assays, and presents a visualization of the proposed signaling pathway for its most potent analog, Oxostephanine.

Comparative Analysis of Cytotoxicity

The cytotoxic effects of Stephanine and its analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below.

Table 1: Cytotoxicity (IC50, µM) of Stephanine and its Analogs against Various Cancer Cell Lines

CompoundHeLa (Cervical Cancer)MDA-MB-231 (Breast Cancer)MCF-7 (Breast Cancer)MDA-MB-468 (Breast Cancer)OVCAR-8 (Ovarian Cancer)K562 (Leukemia)HepG2 (Liver Cancer)786-0 (Renal Cell Carcinoma)A498 (Renal Cell Carcinoma)Caki-1 (Renal Cell Carcinoma)SGC-7901 (Gastric Cancer)
Stephanine 3.33[1][2]----------
Oxostephanine 1.73[1][2]4.35[2]2.562.08~5.0------
Crebanine -----37.5% inhibition65.07 (48h)77.4108.6130.5-
Crebanine N-oxide ----------45.70 (48h)
Thailandine ---0.78-------

Note: Some data for Crebanine is presented as % inhibition at a specific concentration or as time-dependent IC50 values. Dashes (-) indicate that data was not found.

Table 2: Cytotoxicity (IC50, µM) of Stephanine and Oxostephanine against Non-cancerous Cell Lines

Compound184B5 (Breast Epithelial)MCF10A (Breast Epithelial)
Stephanine 6.25-
Oxostephanine 1.662.5 - 5.0

Initial SAR studies reveal that the introduction of a ketone group at the C-7 position and an additional double bond in the aporphine core, as seen in Oxostephanine, leads to a notable increase in cytotoxic potency against HeLa cells. However, this modification may also decrease selectivity for cancer cells over non-cancerous cells. The available data suggests that Oxostephanine is a more potent cytotoxic agent than Stephanine.

Anti-inflammatory and Antiplasmodial Activities

Stephanine and its analogs have also been investigated for their ability to modulate inflammatory responses and for their activity against the malaria parasite, Plasmodium falciparum.

Table 3: Anti-inflammatory and Antiplasmodial Activity of Stephanine and its Analogs

CompoundAnti-inflammatory Activity (PGE2/NO Inhibition)Antiplasmodial Activity (IC50, µM against P. falciparum W2 strain)
Stephanine Active (inhibition of NO production)1.2
Crebanine Active (inhibition of NO production)-
2Br-Crebanine Active (inhibition of NO and PGE2 production)-
Thailandine -0.02 µg/mL (K1 strain)

Note: Quantitative IC50 values for anti-inflammatory activity are an active area of research. Dashes (-) indicate that data was not found.

The anti-inflammatory action of these compounds is primarily attributed to the inhibition of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) production. In terms of antiplasmodial activity, Stephanine and Thailandine have shown significant potency.

Experimental Protocols

Cytotoxicity Assays

The cytotoxic activity of Stephanine analogs is commonly determined using the Sulforhodamine B (SRB) or MTT assays.

1. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Plating: Adherent cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the Stephanine analogs for 48 to 72 hours.

  • Cell Fixation: Cells are fixed with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: Absorbance is read at 510 nm, and IC50 values are calculated from dose-response curves.

2. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates.

  • Compound Incubation: Cells are incubated with various concentrations of the test compounds.

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured, typically around 570 nm.

Prostaglandin E2 (PGE2) Inhibition Assay

This assay assesses the anti-inflammatory potential by measuring the inhibition of PGE2 production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in 24-well plates.

  • Pre-treatment: Cells are pre-treated with different concentrations of the Stephanine analogs for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) and incubating for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using an ELISA kit.

Signaling Pathways and Experimental Workflows

Oxostephanine has been identified as an inhibitor of Aurora kinases A and B, which are crucial for the proper execution of mitosis. Inhibition of these kinases by Oxostephanine leads to a cascade of events culminating in G2/M cell cycle arrest and subsequent apoptosis.

Oxostephanine_Signaling_Pathway cluster_cell Cancer Cell Oxostephanine Oxostephanine Aurora_Kinases Aurora Kinases A & B Oxostephanine->Aurora_Kinases Inhibits Mitosis Proper Mitosis Aurora_Kinases->Mitosis Promotes G2M_Arrest G2/M Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cytotoxicity_Workflow start Start: Cancer Cell Lines cell_culture Cell Culture & Seeding (96-well plates) start->cell_culture compound_treatment Treatment with Stephanine Analogs (various concentrations) cell_culture->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation cytotoxicity_assay Cytotoxicity Assay (SRB or MTT) incubation->cytotoxicity_assay data_analysis Data Analysis (Absorbance Reading, Dose-Response Curves) cytotoxicity_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50

References

A Comparative Analysis of Stephalonine N and Conventional Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative anti-inflammatory efficacy of Stephalonine N, a member of the hasubanan (B79425) alkaloid family, and established anti-inflammatory drugs. Due to the limited availability of direct research on this compound, this comparison utilizes data from the closely related and structurally similar alkaloid, Stephanine, as a proxy. The information presented herein is intended to guide further research and development in the field of novel anti-inflammatory therapeutics.

Executive Summary

Inflammation is a complex biological response implicated in a wide array of pathologies. Current therapeutic strategies predominantly revolve around non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes. However, the quest for novel anti-inflammatory agents with alternative mechanisms of action and potentially improved side-effect profiles is a significant area of research. Hasubanan alkaloids, such as this compound and its analogue Stephanine, have emerged as compounds of interest due to their observed anti-inflammatory properties. This guide synthesizes the available preclinical data to draw a preliminary comparison between the purported efficacy of this compound (via Stephanine) and well-known NSAIDs.

Mechanism of Action: A Tale of Two Pathways

Established anti-inflammatory drugs, particularly NSAIDs, exert their effects primarily through the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2][3][4][5] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.

In contrast, the anti-inflammatory activity of Stephanine, and by extension potentially this compound, appears to be mediated through the modulation of different inflammatory pathways. Preclinical studies on Stephanine indicate that its anti-inflammatory effects are associated with the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Furthermore, it has been shown to reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This suggests a mechanism of action that targets key signaling cascades upstream of the inflammatory response, rather than direct enzyme inhibition in the prostaglandin synthesis pathway.

Comparative Efficacy: A Look at the Data

Direct comparative studies on the efficacy of this compound against other anti-inflammatory drugs are not currently available. However, by examining the in vitro and in vivo data for Stephanine and comparing it with the known potency of common NSAIDs, a preliminary assessment can be made.

Table 1: In Vitro Inhibitory Activity of Stephanine and Selected NSAIDs

CompoundTargetAssay SystemIC50 Value
Stephanine TNF-α, IL-6, IL-1β ProductionLPS-stimulated RAW264.7 macrophagesData not available (Significant inhibition reported)
Celecoxib COX-2Sf9 cells40 nM
COX-1Human peripheral monocytes82 µM
COX-2Human peripheral monocytes6.8 µM
Ibuprofen COX-1-2.9 µM
COX-2-1.1 µM
COX-1Human peripheral monocytes12 µM
COX-2Human peripheral monocytes80 µM

Note: The absence of IC50 values for Stephanine's inhibition of cytokines prevents a direct quantitative comparison of potency. The reported "significant inhibition" suggests a notable biological effect that warrants further quantitative investigation.

Table 2: In Vivo Anti-Inflammatory Activity

CompoundModelEffect
Stephanine Carrageenan-induced paw edemaSignificant inhibition of edema
Xylene-induced ear edemaSignificant inhibition of edema
Celecoxib Carrageenan-induced paw edemaStandard positive control, significant inhibition
Ibuprofen Carrageenan-induced paw edemaStandard positive control, significant inhibition

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the experimental approach to evaluating these compounds, the following diagrams are provided.

Inflammatory_Signaling_Pathways cluster_NSAIDs NSAID Mechanism cluster_Stephanine Stephanine (proxy for this compound) Mechanism Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins_H Prostaglandins COX1->Prostaglandins_H COX2->Prostaglandins_H Inflammation_NSAID Inflammation Prostaglandins_H->Inflammation_NSAID NSAIDs NSAIDs (e.g., Ibuprofen, Celecoxib) NSAIDs->COX1 NSAIDs->COX2 Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage Signaling Intracellular Signaling (e.g., NF-κB) Macrophage->Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Signaling->Cytokines Inflammation_Steph Inflammation Cytokines->Inflammation_Steph Stephanine Stephanine Stephanine->Signaling

Caption: Mechanisms of Action: NSAIDs vs. Stephanine.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Cell_Culture RAW264.7 Macrophage Culture Stimulation LPS Stimulation Cell_Culture->Stimulation Treatment Treatment with Test Compound (this compound / Stephanine) Stimulation->Treatment Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Treatment->Cytokine_Assay NO_Assay Nitric Oxide Measurement (Griess Assay) Treatment->NO_Assay Animal_Model Rodent Model (Rat or Mouse) Induction Induction of Inflammation (Carrageenan Injection) Animal_Model->Induction Drug_Admin Administration of Test Compound Induction->Drug_Admin Measurement Measurement of Paw Edema (Plethysmometer) Drug_Admin->Measurement

Caption: Workflow for Evaluating Anti-inflammatory Efficacy.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess acute inflammation and the efficacy of anti-inflammatory drugs.

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL is injected into the sub-plantar region of the right hind paw of the animal.

  • Drug Administration: The test compound (e.g., Stephanine) or a reference drug (e.g., Indomethacin, Celecoxib) is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. A vehicle control group receives only the vehicle.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Cytokine Production in RAW 264.7 Macrophages

This in vitro assay is used to screen for compounds that can modulate the inflammatory response of macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Stephanine). After a pre-incubation period (e.g., 1 hour), LPS (1 µg/mL) is added to stimulate the cells. A control group is treated with LPS and vehicle alone.

  • Incubation: The cells are incubated for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.

  • Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT Assay): To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT) is performed in parallel.

  • Data Analysis: The percentage inhibition of NO and cytokine production is calculated for each concentration of the test compound relative to the LPS-stimulated control. IC50 values are then determined.

Conclusion and Future Directions

The available evidence suggests that Stephanine, a close analogue of this compound, possesses anti-inflammatory properties that are likely mediated through the inhibition of pro-inflammatory cytokines and other inflammatory mediators. This mechanism is distinct from the COX-inhibition pathway targeted by traditional NSAIDs.

However, a definitive comparison of the efficacy of this compound is hampered by the lack of direct, quantitative data. To fully assess its therapeutic potential, future research should focus on:

  • Direct evaluation of this compound: Conducting in vitro and in vivo studies to determine the IC50 values of this compound against a panel of inflammatory targets.

  • Head-to-head comparative studies: Performing experiments that directly compare the efficacy and potency of this compound with standard NSAIDs like Celecoxib and Ibuprofen in the same experimental models.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to better understand its anti-inflammatory effects.

Such studies will be crucial in determining whether this compound represents a viable candidate for development as a novel anti-inflammatory drug with a potentially different and beneficial therapeutic profile.

References

In Vivo Efficacy and Toxicity Data for Stephalonine N Remains Undisclosed in Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and public databases reveals a significant lack of available information regarding the in vivo efficacy, toxicity, and mechanism of action of the compound Stephalonine N. Despite its classification as a natural product and availability from chemical suppliers for research purposes, no peer-reviewed studies detailing its biological effects in living organisms have been published.

Efforts to gather data for a comparative analysis of this compound with other potential therapeutic alternatives were unsuccessful. Searches for in vivo studies, toxicity profiles, pharmacological activity, and associated signaling pathways yielded no specific results. Chemical supplier websites list this compound and note its intended use for research, but they also explicitly state that data on acute toxicity, skin corrosion, and reproductive toxicity are unavailable.[1]

Without any experimental data, it is not possible to provide a summary of quantitative efficacy and toxicity, detail experimental protocols, or illustrate any potential signaling pathways. The creation of a comparison guide as requested is therefore not feasible at this time.

Researchers, scientists, and drug development professionals are advised that any investigation into the biological activities of this compound would be entering uncharted territory. The initial characterization of its pharmacological and toxicological properties through systematic in vitro and in vivo studies would be a necessary first step before any comparative analysis can be made.

For illustrative purposes, a general workflow for future in vivo efficacy and toxicity studies is presented below. This diagram outlines the typical progression of preclinical research for a novel compound.

G cluster_0 Preclinical In Vivo Workflow for a Novel Compound A Compound Synthesis & Characterization B Acute Toxicity Studies (Dose Range Finding) A->B Establish Safety C Sub-chronic Toxicity Studies B->C Determine NOAEL* D Pharmacokinetic Studies (ADME) B->D Characterize Exposure E Efficacy Studies in Animal Models of Disease C->E Inform Safety Monitoring D->E Select Doses F Data Analysis & Report Generation E->F Evaluate Outcomes G Decision: Proceed to Further Development? F->G Go/No-Go Decision caption *NOAEL: No-Observed-Adverse-Effect Level

Figure 1. A generalized workflow for preclinical in vivo studies of a novel compound.

References

Comparative Analysis of the Antimicrobial Spectrum of Bisbenzylisoquinoline and Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antimicrobial properties of stephanine (B192439), crebanine, tetrandrine (B1684364), and berberine (B55584), offering a comparative perspective on their efficacy against a range of microbial pathogens. This guide is intended for researchers, scientists, and drug development professionals.

Initial literature searches did not yield specific data on the antimicrobial spectrum of Stephanoside N. Therefore, this guide provides a comparative analysis of other structurally related and well-researched alkaloids: the aporphine (B1220529) alkaloids stephanine and crebanine, and the bisbenzylisoquinoline alkaloids tetrandrine and berberine. These compounds have been isolated from various plant species, including those of the Stephania genus, and have demonstrated a range of antimicrobial activities.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of an agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The table below summarizes the reported MIC values for stephanine, crebanine, tetrandrine, and berberine against a selection of Gram-positive and Gram-negative bacteria.

AlkaloidMicroorganismTypeMIC (µg/mL)Reference
Stephanine Staphylococcus aureusGram-positive78 - 312[1]
Bacillus subtilisGram-positive78 - 312[1]
Escherichia coliGram-negative> 312[1]
Pseudomonas aeruginosaGram-negative> 312[1]
Crebanine Staphylococcus aureusGram-positive156 - 312[1]
Bacillus subtilisGram-positive156 - 312[1]
Escherichia coliGram-negative> 312[1]
Pseudomonas aeruginosaGram-negative> 312[1]
Tetrandrine Staphylococcus aureus (MRSA)Gram-positive64 - 128[2]
Berberine Staphylococcus aureus (MRSA)Gram-positive64 - 256
Streptococcus agalactiaeGram-positive0.78
Escherichia coliGram-negativeVaries
Bacillus cereusGram-positiveVaries
Neisseria siccaGram-negativeNo inhibition
Helicobacter pyloriGram-negativeup to 100,000

Note: MIC values can vary between studies due to different experimental conditions and bacterial strains used. MRSA refers to Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial spectrum of a compound. The broth microdilution method is a widely accepted and commonly used technique for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the lowest concentration of the compound that inhibits visible growth of the microorganism is recorded as the MIC.

Materials:

  • Test alkaloids (e.g., stephanine, tetrandrine)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Alkaloid Dilutions: A stock solution of the test alkaloid is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution of the alkaloid is then performed in the microtiter plate using the sterile broth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: A suspension of the test microorganism is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the broth to the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate (except the negative control) is inoculated with the standardized microbial suspension.

  • Incubation: The inoculated plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • Reading of Results: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is determined as the lowest concentration of the alkaloid at which no visible growth is observed. The results can also be read using a microplate reader that measures absorbance.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for determining the antimicrobial spectrum of an alkaloid using the broth microdilution method.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis start Start alkaloid_prep Prepare Alkaloid Stock Solution start->alkaloid_prep media_prep Prepare Bacterial Culture and Media start->media_prep serial_dilution Perform Serial Dilutions in 96-well Plate alkaloid_prep->serial_dilution inoculation Inoculate Wells with Bacterial Suspension media_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end_point End determine_mic->end_point

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Insights and Concluding Remarks

The available data suggests that the antimicrobial activity of the studied alkaloids is more pronounced against Gram-positive bacteria. Stephanine and crebanine, both aporphine alkaloids, exhibit moderate activity against Staphylococcus aureus and Bacillus subtilis, but are largely ineffective against the tested Gram-negative bacteria at similar concentrations.[1] Tetrandrine, a bisbenzylisoquinoline alkaloid, has shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA).[2] Berberine, another well-studied bisbenzylisoquinoline alkaloid, demonstrates a broad spectrum of activity, although its potency can vary significantly depending on the bacterial species.

The observed differences in the antimicrobial spectrum can be attributed to the structural variations among these alkaloids, which influence their mechanism of action and ability to penetrate the bacterial cell wall and membrane. For instance, the complex cell wall structure of Gram-negative bacteria often presents a significant barrier to many antimicrobial agents.

Further research is warranted to elucidate the precise mechanisms of action of these alkaloids and to explore their potential as scaffolds for the development of new antimicrobial agents. The synergistic effects of these alkaloids with conventional antibiotics also represent a promising area for future investigation to combat the growing threat of antimicrobial resistance.

References

Safety Operating Guide

Navigating the Safe Disposal of Stephalonine N in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Key Chemical and Physical Properties

A foundational understanding of a substance's properties is crucial for safe handling and disposal. Below is a summary of the known data for a closely related compound, Stephanine, which should be considered as indicative for Stephalonine N in the absence of specific data.

PropertyValue
Molecular FormulaC₁₉H₁₉NO₃[1]
Molecular Weight309.36 g/mol [1]
Melting Point155 °C[1]
Boiling Point463.6±45.0 °C (Predicted)[1]
Density1.3±0.1 g/cm³[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
AppearanceCrystalline solid[1]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the absence of a specific SDS, this compound must be handled as a potentially hazardous material. All procedures should be carried out in a well-ventilated area, ideally within a chemical fume hood.

Mandatory Personal Protective Equipment (PPE): [1]

  • Eye Protection: Chemical safety goggles or a face shield are essential.

  • Hand Protection: Suitable protective gloves, such as nitrile rubber, must be worn.

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with your institution's chemical hygiene plan and all local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]

1. Waste Characterization and Segregation:

  • Identify the Waste Stream: Determine if the waste is solid (e.g., unused reagent, contaminated labware) or liquid (dissolved in a solvent).[1]

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2] Alkaloids should generally be segregated as a distinct class of chemical waste.[1]

2. Container Selection and Labeling:

  • Choose an Appropriate Container: Use a chemically resistant container with a secure, leak-proof lid.[1][3] For liquid waste, ensure the container material is compatible with the solvent.[1]

  • Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste."[1][4] The label should also include:

    • The full chemical name: "this compound" (and any solvents present).[1][4]

    • The concentration and quantity of each component.[1]

    • The date of accumulation (when the first waste was added).[1]

    • The Principal Investigator's name and contact information.[1]

3. Waste Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation.[2][5]

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[2][6]

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or no longer in use, contact your institution's EHS department to schedule a pickup.[1][5]

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements established by your EHS department for hazardous waste disposal.[1]

5. Disposal of Empty Containers:

  • A container that has held this compound should be managed as hazardous waste.[4]

  • To be disposed of as regular trash, the container must be triple-rinsed with a suitable solvent.[6] The rinsate from this process must be collected and disposed of as hazardous waste.[4][6] The container label should then be defaced before disposal.[6]

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE A->B C Select & Label Hazardous Waste Container B->C D Place Waste in Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Triple-Rinse Container with Suitable Solvent F->G For Empty Containers H Collect Rinsate as Hazardous Waste G->H I Deface Label & Dispose of Empty Container H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Stephalonine N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for handling Stephalonine N in a laboratory setting.

Personal Protective Equipment (PPE)

The primary defense against exposure to hazardous chemicals is the consistent and correct use of appropriate Personal Protective Equipment (PPE). All personnel handling this compound must wear the following PPE.

PPE ComponentSpecificationRecommended Use
Gloves Chemotherapy-tested nitrile gloves (double-gloving recommended)Required for all handling activities, including preparation, administration, and disposal.
Gown Disposable, solid-front gown with back closure, made of a non-absorbent material (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting cuffs.Required when there is a potential for splashing or contamination of clothing.
Eye and Face Protection Safety glasses with side shields or splash goggles. A face shield worn over safety glasses or goggles is required for significant splash risks.Required for all handling activities.
Respiratory Protection A NIOSH-approved N95 or higher filtering facepiece respirator.Required when handling powders or when there is a risk of generating aerosols.
Operational Plan for Safe Handling

A systematic workflow is crucial for ensuring safety and maintaining the integrity of experiments involving this compound.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

  • Assemble Materials: Before beginning any procedure, gather all necessary equipment, including PPE, weighing instruments, solvents, and designated hazardous waste containers.

  • Donning PPE: Put on all required PPE in the correct order: gown, inner gloves, respiratory protection (if needed), eye and face protection, and outer gloves.

2. Handling and Experimental Procedures:

  • Weighing and Transferring: Handle solid this compound with care to minimize the generation of dust. Use a chemical spatula for transfers. For weighing, consider using a containment system like a glove box.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. All procedures should be performed within a chemical fume hood.

  • Administration: For in vitro or in vivo studies, use Luer-Lok syringes and other closed-system transfer devices where possible to minimize the creation of aerosols.

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly clean all equipment and the work area after use. Use an appropriate solvent to decontaminate surfaces that may have come into contact with this compound.

  • PPE Removal: Remove PPE in the correct sequence to avoid self-contamination (outer gloves, gown, then inner gloves, followed by eye and face protection and respirator).

  • Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.

Emergency Procedures

In the event of accidental exposure, follow these immediate first aid measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Management

In case of a spill, restrict access to the area to prevent further contamination. For a small spill, use a chemotherapy spill kit and follow these steps:

  • Don appropriate PPE (two pairs of chemotherapy-tested gloves, a disposable gown, eye protection, and a NIOSH-approved respirator).

  • Contain the spill by covering it with an absorbent pad, working from the outside in. For solid spills, gently cover with a damp absorbent pad to prevent aerosolization.

  • Use a scoop and scraper to collect the absorbent material and place it in a designated hazardous waste container.

Disposal Plan

All waste materials contaminated with this compound, including unused compounds, solutions, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all this compound waste in clearly labeled, leak-proof, and puncture-resistant containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound."

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Visualized Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G Figure 1: Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate Work Area (BSC or Fume Hood) gather_materials Assemble Materials (PPE, Waste Containers) prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weighing and Transferring (Minimize Dust) don_ppe->weigh_transfer prep_solution Solution Preparation (In Fume Hood) weigh_transfer->prep_solution administer Administration (Use Closed Systems) prep_solution->administer decontaminate Decontaminate Work Area and Equipment administer->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands segregate_waste Segregate Contaminated Waste wash_hands->segregate_waste label_waste Label Hazardous Waste Container segregate_waste->label_waste dispose Dispose According to Regulations label_waste->dispose

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.